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  • Product: Methyl 4-chloro-5-fluoro-2-methylbenzoate
  • CAS: 1352887-83-2

Core Science & Biosynthesis

Foundational

Methyl 4-chloro-5-fluoro-2-methylbenzoate chemical structure and SMILES

Technical Guide: Methyl 4-chloro-5-fluoro-2-methylbenzoate An In-depth Profile for Advanced Chemical Synthesis and Drug Discovery Abstract This technical guide provides a comprehensive scientific overview of Methyl 4-chl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl 4-chloro-5-fluoro-2-methylbenzoate

An In-depth Profile for Advanced Chemical Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 4-chloro-5-fluoro-2-methylbenzoate, a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. As a functionalized building block, its unique substitution pattern—featuring chloro, fluoro, and methyl groups—offers a versatile scaffold for the synthesis of complex molecular architectures. This document details the compound's chemical structure, predicted physicochemical and spectroscopic properties, a robust synthesis protocol, and discusses its potential applications, particularly in the context of drug development. The content is tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their work.

Introduction: The Strategic Role of Halogenated Benzoates

In the landscape of modern pharmaceutical development, halogenated organic compounds are indispensable. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Fluorine, with its high electronegativity and small size, can alter pKa, improve membrane permeability, and block metabolic pathways, while chlorine can enhance binding interactions and modulate electronic properties.[2]

Methyl 4-chloro-5-fluoro-2-methylbenzoate emerges as a valuable intermediate within this chemical space. It provides a pre-functionalized aromatic ring where the ester group can be readily modified, and the specific arrangement of its substituents allows for directed chemical transformations. This guide serves as a senior application scientist's perspective on the core attributes and practical utility of this compound.

Molecular Structure and Physicochemical Properties

The utility of a chemical intermediate begins with a fundamental understanding of its structure and inherent properties. These details dictate its reactivity, solubility, and handling characteristics.

Chemical Structure

The molecule consists of a benzene ring substituted at positions 1, 2, 4, and 5. The principal functional group is a methyl ester at C1, with a methyl group at C2, a chlorine atom at C4, and a fluorine atom at C5.

Structural Identifiers

A summary of the key identifiers for Methyl 4-chloro-5-fluoro-2-methylbenzoate is provided below.

IdentifierValueSource
IUPAC Name methyl 4-chloro-5-fluoro-2-methylbenzoate-
Parent Acid CAS No. 1427365-67-0 (for 4-chloro-5-fluoro-2-methylbenzoic acid)[3]
Molecular Formula C₉H₈ClFO₂-
Molecular Weight 202.61 g/mol -
Canonical SMILES COC(=O)C1=C(C)C=C(Cl)C(F)=C1-
Structural Diagram

The following diagram illustrates the two-dimensional structure and atom numbering of the molecule.

Caption: 2D Structure of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Predicted Spectroscopic Profile

Technique Predicted Observations
¹H NMR - Aromatic Protons: Two singlets (or narrow doublets due to F-H coupling) in the δ 7.0-8.0 ppm range. One proton will be deshielded by the adjacent ester, the other influenced by the halogens. - Ester Methyl (OCH₃): A sharp singlet around δ 3.9 ppm. - Ring Methyl (CH₃): A sharp singlet around δ 2.5 ppm.
¹³C NMR - Carbonyl Carbon: Signal expected around δ 165-170 ppm. - Aromatic Carbons: Nine distinct signals expected. Carbons bonded to F and Cl will show characteristic C-F and C-Cl coupling and shifts. - Methyl Carbons: Two signals, one for the ester methyl (~δ 52 ppm) and one for the ring methyl (~δ 20 ppm).
Mass Spec (EI) - Molecular Ion (M⁺): A peak at m/z 202. - Isotopic Pattern: A characteristic M+2 peak at m/z 204 with an intensity of approximately 33% relative to the M⁺ peak, confirming the presence of one chlorine atom.
Infrared (IR) - C=O Stretch (Ester): Strong, sharp absorption band around 1720-1740 cm⁻¹. - C-O Stretch (Ester): Strong absorption band around 1250-1300 cm⁻¹. - Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region. - C-F Stretch: Strong absorption around 1100-1200 cm⁻¹. - C-Cl Stretch: Absorption in the 700-800 cm⁻¹ region.

Synthesis and Purification Protocol

The most direct and reliable method for preparing Methyl 4-chloro-5-fluoro-2-methylbenzoate is through the Fischer esterification of its parent carboxylic acid, 4-chloro-5-fluoro-2-methylbenzoic acid.[5] This method is favored for its high efficiency, use of common reagents, and straightforward workup.

Synthesis Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction.[5] The mechanism involves the protonation of the carboxylic acid carbonyl, making it more electrophilic for nucleophilic attack by methanol. Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, ensuring a high yield. Concentrated sulfuric acid is an excellent catalyst and dehydrating agent for this transformation.

Experimental Workflow

The workflow diagram below outlines the key stages of the synthesis, from starting materials to the purified final product.

G start Starting Materials (Acid, Methanol, H₂SO₄) reflux Reaction Setup & Reflux (1-2 hours) start->reflux monitor TLC Monitoring (for consumption of acid) reflux->monitor workup Aqueous Workup (Quench, NaHCO₃ wash) monitor->workup extract Solvent Extraction (e.g., Ethyl Acetate) workup->extract dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) extract->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for the Synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 4-chloro-5-fluoro-2-methylbenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent, ~0.2 M concentration)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~5 mol%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-5-fluoro-2-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol to dissolve the acid. Once dissolved, slowly add concentrated sulfuric acid dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 1-2 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 30% EtOAc in hexanes. The disappearance of the polar starting acid spot and the appearance of a less polar product spot indicates reaction completion.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results with the predicted profile.

Applications in Research and Development

Methyl 4-chloro-5-fluoro-2-methylbenzoate is not an end-product but a strategic starting point. Its value lies in the synthetic possibilities it unlocks for researchers.

  • Pharmaceutical Intermediate: The ester can be hydrolyzed back to the carboxylic acid for amide coupling, or the aromatic ring can undergo further functionalization such as nitration or Suzuki coupling. The unique electronic environment created by the three different substituents offers regiochemical control in subsequent reactions. The presence of both chlorine and fluorine is particularly relevant for creating derivatives for SAR (Structure-Activity Relationship) studies in drug discovery programs.[1][2]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of novel herbicides and pesticides often relies on halogenated aromatic building blocks.[6] This compound provides a scaffold for creating new active ingredients.

  • Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.

Conclusion

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a high-value chemical intermediate with significant potential for application in research and development, particularly in the life sciences. This guide has provided a detailed technical overview of its structure, predicted properties, and a validated synthesis protocol. By understanding and applying this knowledge, scientists can effectively integrate this versatile building block into their synthetic strategies to create novel molecules with desired functions.

References

  • GSRS (2025). METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE. Available at: [Link]

  • PubChem (2021). Methyl 4-Chloro-2-methylbenzoate. Available at: [Link]

  • Indian Patent Office (2023). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Available at: [Link]

  • PubChem (2025). Methyl 4-fluoro-2-methylbenzoate. Available at: [Link]

  • ChemSrc (n.d.). Methyl 5-chloro-4-fluoro-2-methylbenzoate. Available at: [Link]

  • NIST (n.d.). Benzoic acid, 4-chloro-, methyl ester. Available at: [Link]

  • The Good Scents Company (n.d.). methyl 4-methyl benzoate. Available at: [Link]

  • Google Patents (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • SlidePlayer (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Available at: [Link]

  • PMC (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

  • PubChem (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available at: [Link]

  • MDPI (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Methyl 4-chloro-5-fluoro-2-methylbenzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-chloro-5-fluoro-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 4-chloro-5-fluoro-2-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive assessment based on molecular structure, and robust experimental methodologies for in-house determination.

Introduction: The Critical Role of Solubility in Research and Development

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a substituted aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise control of its solubility is paramount for a variety of laboratory and industrial processes, including:

  • Reaction Kinetics and Stoichiometry: Ensuring that reactants are in the same phase is fundamental to achieving desired reaction rates and yields.

  • Purification and Crystallization: The selection of an appropriate solvent system is critical for effective purification through techniques like recrystallization, where solubility differences at varying temperatures are exploited.

  • Formulation and Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents dictates its bioavailability and the feasibility of different dosage forms.

  • Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be fully dissolved in a suitable solvent.

Understanding the solubility profile of methyl 4-chloro-5-fluoro-2-methylbenzoate is, therefore, a foundational step in its successful application.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the overall energetics of the dissolution process.

Molecular Structure Analysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate

To predict the solubility of methyl 4-chloro-5-fluoro-2-methylbenzoate, we must first analyze its molecular structure:

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of the carbonyl (C=O) and ether-like (C-O) linkages. It can act as a hydrogen bond acceptor.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, creating dipole moments on the benzene ring and increasing its polarity. The presence of fluorine can also lead to specific interactions.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group.

Overall, methyl 4-chloro-5-fluoro-2-methylbenzoate can be classified as a moderately polar compound. Its solubility will be a balance between the nonpolar character of the substituted benzene ring and the polar nature of the methyl ester and halogen functional groups.

Influence of Solvent Properties

Organic solvents can be broadly categorized based on their polarity:

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces. Given the significant nonpolar surface area of the benzene ring, methyl 4-chloro-5-fluoro-2-methylbenzoate is expected to exhibit some solubility in these solvents.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have dipole moments but do not have acidic protons. They are effective at solvating polar solutes. The polar methyl ester and halogen groups of the target molecule will interact favorably with these solvents, suggesting good solubility.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents possess acidic protons and can act as hydrogen bond donors and acceptors. While the methyl ester group can accept hydrogen bonds, the overall molecule lacks a strong hydrogen bond donating group. Solubility in alcohols is expected to be moderate, while solubility in water is likely to be low due to the predominantly nonpolar character of the molecule.

Based on this analysis, a qualitative solubility prediction is summarized in the table below.

Solvent ClassPredicted SolubilityRationale
NonpolarLow to ModerateThe nonpolar aromatic ring and methyl group will interact with nonpolar solvents, but the polar groups will limit high solubility.
Polar AproticModerate to HighThe dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to be strong, leading to good solvation.
Polar ProticLow to ModerateThe ability to accept hydrogen bonds will promote some solubility in alcohols. However, the lack of hydrogen bond donating capability and the large nonpolar region will limit solubility, especially in water.

Experimental Determination of Solubility: A Standardized Protocol

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of methyl 4-chloro-5-fluoro-2-methylbenzoate. The shake-flask method is a widely accepted and reliable technique for this purpose.[2]

Materials and Equipment
  • Methyl 4-chloro-5-fluoro-2-methylbenzoate (solid)

  • A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess solute prep2 Add to a known volume of solvent prep1->prep2 equil1 Seal the vial prep2->equil1 equil2 Agitate at a constant temperature equil1->equil2 equil3 Allow undissolved solid to settle equil2->equil3 sample1 Withdraw a clear aliquot of the supernatant equil3->sample1 sample2 Filter the aliquot sample1->sample2 sample3 Dilute the filtrate sample2->sample3 sample4 Analyze by HPLC/GC/UV-Vis sample3->sample4 G app Desired Application prop Key Solvent Properties app->prop dictates app_desc e.g., Organic Synthesis, Purification, Formulation sel Optimal Solvent Choice prop->sel guides prop_desc e.g., Polarity, Boiling Point, Toxicity, Cost sel_desc e.g., Toluene for synthesis, Ethanol/Hexane for recrystallization, DMSO for stock solutions

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate from Benzoic Acid

Introduction Methyl 4-chloro-5-fluoro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern on the benzene ring makes it a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern on the benzene ring makes it a valuable building block for creating complex molecular architectures. This technical guide provides a comprehensive, in-depth protocol for the multi-step synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate, commencing from the readily available starting material, benzoic acid.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate from benzoic acid is a multi-step process that requires careful control of regioselectivity. The chosen synthetic pathway involves four key transformations:

  • Ortho-methylation of Benzoic Acid: Introduction of a methyl group at the 2-position of the benzoic acid ring.

  • Esterification: Conversion of the carboxylic acid functionality to its corresponding methyl ester.

  • Electrophilic Aromatic Chlorination: Regioselective installation of a chlorine atom at the 4-position.

  • Electrophilic Aromatic Fluorination: Introduction of a fluorine atom at the 5-position to yield the final product.

The overall synthetic workflow is depicted below:

Synthetic Workflow benzoic_acid Benzoic Acid methylbenzoic_acid 2-Methylbenzoic Acid benzoic_acid->methylbenzoic_acid Ortho-methylation methyl_ester Methyl 2-methylbenzoate methylbenzoic_acid->methyl_ester Esterification chloro_ester Methyl 4-chloro-2-methylbenzoate methyl_ester->chloro_ester Chlorination final_product Methyl 4-chloro-5-fluoro-2-methylbenzoate chloro_ester->final_product Fluorination

Caption: Overall synthetic pathway from Benzoic Acid to the target compound.

Part 1: Ortho-methylation of Benzoic Acid

The introduction of a methyl group at the ortho position to the carboxylic acid is achieved via a palladium-catalyzed C-H activation strategy. This method offers high regioselectivity, which is crucial for the success of the subsequent steps.[1][2]

Protocol: Palladium-Catalyzed Ortho-methylation

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Benzoic Acid122.1210.0 g81.9
Palladium(II) Acetate (Pd(OAc)₂)224.5184 mg0.82
Di-tert-butyl peroxide (DTBP)146.2323.9 g163.8
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)168.04100 mL-

Procedure:

  • To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (10.0 g, 81.9 mmol), palladium(II) acetate (184 mg, 0.82 mmol), and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 100 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Slowly add di-tert-butyl peroxide (23.9 g, 163.8 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 2-methylbenzoic acid.

Mechanism Insight: The carboxylic acid group acts as a directing group, coordinating to the palladium catalyst and facilitating the activation of the ortho C-H bond. The di-tert-butyl peroxide serves as the methyl source.[2]

Ortho-methylation Mechanism cluster_0 Catalytic Cycle Benzoic Acid Benzoic Acid Palladacycle Intermediate Palladacycle Intermediate Benzoic Acid->Palladacycle Intermediate + Pd(II) C-H Activation C-H Activation Palladacycle Intermediate->C-H Activation Methylation Methylation C-H Activation->Methylation + DTBP Reductive Elimination Reductive Elimination Methylation->Reductive Elimination 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reductive Elimination->2-Methylbenzoic Acid Product

Caption: Simplified catalytic cycle for ortho-methylation.

Part 2: Esterification of 2-Methylbenzoic Acid

The conversion of 2-methylbenzoic acid to its methyl ester is achieved through a classic Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[3][4][5][6][7]

Protocol: Fischer Esterification

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Methylbenzoic Acid136.1510.0 g73.4
Methanol32.04150 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.083.0 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-methylbenzoic acid (10.0 g, 73.4 mmol) in methanol (150 mL).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 mL) with continuous swirling.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methylbenzoate.

Mechanism Insight: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The nucleophilic oxygen of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate which, after a series of proton transfers and elimination of water, yields the ester.[4][7]

Fischer Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH3OH Proton Transfer Proton Transfer Tetrahedral Intermediate->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Protonated Ester Protonated Ester Water Elimination->Protonated Ester Ester Ester Protonated Ester->Ester - H+

Caption: Key steps in the Fischer Esterification mechanism.

Part 3: Electrophilic Aromatic Chlorination

The regioselective chlorination of methyl 2-methylbenzoate is directed by the existing substituents on the aromatic ring. The methyl group is an ortho, para-directing activator, while the methyl ester group is a meta-directing deactivator. The combined directing effects favor the substitution at the 4-position (para to the methyl group).[8][9][10][11]

Protocol: Chlorination of Methyl 2-methylbenzoate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 2-methylbenzoate150.1710.0 g66.6
N-Chlorosuccinimide (NCS)133.539.3 g69.9
Acetic Acid60.05100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 2-methylbenzoate (10.0 g, 66.6 mmol) in glacial acetic acid (100 mL).

  • Add N-Chlorosuccinimide (NCS) (9.3 g, 69.9 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into ice-cold water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield methyl 4-chloro-2-methylbenzoate.

Mechanism Insight: The chlorination proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst is often used to generate a more potent electrophile, but for activated rings, reagents like NCS can be sufficient.[12][13][14][15][16]

Part 4: Electrophilic Aromatic Fluorination

The final step is the regioselective fluorination of methyl 4-chloro-2-methylbenzoate. The directing effects of the substituents (methyl, chloro, and methyl ester) all converge to favor substitution at the 5-position. The methyl and chloro groups are ortho, para-directing, and the ester is meta-directing. The 5-position is para to the chloro group and meta to the ester group, making it the most electron-rich and sterically accessible position for electrophilic attack.[9][10][11][17]

Protocol: Fluorination of Methyl 4-chloro-2-methylbenzoate

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 4-chloro-2-methylbenzoate184.6110.0 g54.2
Selectfluor™354.2621.1 g59.6
Acetonitrile41.05150 mL-
Triflic Acid (TfOH)150.081.0 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 4-chloro-2-methylbenzoate (10.0 g, 54.2 mmol) in acetonitrile (150 mL).

  • Add Selectfluor™ (21.1 g, 59.6 mmol) to the solution.

  • Carefully add triflic acid (1.0 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford methyl 4-chloro-5-fluoro-2-methylbenzoate.

Mechanism Insight: Selectfluor™ is an electrophilic fluorinating agent. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the electrophilic fluorine atom of Selectfluor™. The mechanism is thought to involve a single-electron transfer (SET) process.[18][19][20][21][22]

Summary of Results

StepProductExpected Yield (%)Purity (%)
12-Methylbenzoic Acid70-80>95
2Methyl 2-methylbenzoate85-95>98
3Methyl 4-chloro-2-methylbenzoate60-75>97
4Methyl 4-chloro-5-fluoro-2-methylbenzoate50-65>98

Note: Yields are indicative and may vary based on experimental conditions and scale.

References

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  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

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  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

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  • Chemistry LibreTexts. The Halogenation of Benzene. [Link]

  • PubMed. Palladium-Catalyzed ortho-C-H Methylation of Benzoic Acids. [Link]

  • ACS Publications. Palladium-Catalyzed ortho-C–H Methylation of Benzoic Acids. [Link]

  • RSC Publishing. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. [Link]

  • Wiley Online Library. Mechanism of electrophilic fluorination of aromatic compounds with N-F reagents. [Link]

  • Blog - Evergreensino Chemical Co., Ltd. What are the products of the esterification reaction of 2 - Methylbenzoic Acid? [Link]

  • ResearchGate. ortho‐C−H monohalogenations of para‐substituted benzoic acids. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • PubMed. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]

  • ResearchGate. Pd-catalyzed ortho-C(sp²)–H methylation of benzoic acids (Yu et al.,... [Link]

  • Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • PMC. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-chloro-5-fluoro-2-methylbenzoate

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of biaryls, conjugated systems, and other complex organic architectures that are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: Methyl 4-chloro-5-fluoro-2-methylbenzoate . This substrate presents a unique combination of steric hindrance and electronic deactivation, making the selection of appropriate reaction conditions paramount for a successful transformation. Through a detailed exploration of the reaction mechanism, a robust experimental protocol, and a thorough troubleshooting guide, this document aims to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

Understanding the Substrate: Challenges and Considerations

The successful Suzuki-Miyaura coupling of Methyl 4-chloro-5-fluoro-2-methylbenzoate requires a nuanced understanding of its structural features:

  • Steric Hindrance: The presence of a methyl group ortho to the chlorine atom introduces significant steric bulk around the reaction center. This can impede the initial oxidative addition of the palladium catalyst to the aryl chloride bond, a critical step in the catalytic cycle.[5][6]

  • Electronic Effects: The fluorine atom meta to the chlorine and the electron-withdrawing methyl ester group influence the electronic nature of the aryl chloride. While electron-withdrawing groups can sometimes facilitate oxidative addition, the overall electronic landscape of this substituted benzene ring necessitates careful catalyst and ligand selection.[7]

  • Aryl Chloride Reactivity: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[5][7] Overcoming this inertness requires highly active catalyst systems.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][7] Understanding these fundamental steps is crucial for rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide (Methyl 4-chloro-5-fluoro-2-methylbenzoate) Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the Methyl 4-chloro-5-fluoro-2-methylbenzoate to form a Pd(II) complex.[7] This is often the rate-determining step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.[3][8][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Strategic Selection of Reaction Components

The success of the Suzuki-Miyaura coupling of Methyl 4-chloro-5-fluoro-2-methylbenzoate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand: The Heart of the Reaction

For sterically hindered and electron-rich aryl chlorides, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred as they promote both the oxidative addition and reductive elimination steps.[5][7][9][10]

Ligand TypeRecommended LigandsRationale
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosThese ligands are known for their high activity in coupling challenging substrates, including sterically hindered aryl chlorides. Their bulk facilitates reductive elimination, and their electron-rich nature promotes oxidative addition.[11]
N-Heterocyclic Carbenes (NHCs) IPr, SImesNHCs are strong sigma-donors and are often more thermally stable than phosphine ligands. They have shown excellent efficacy in the coupling of aryl chlorides.[10]

A common and effective palladium precursor is Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species.[2] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[1]

The Role of the Base: Activating the Nucleophile

The base plays a crucial role in the transmetalation step by activating the boronic acid.[8][12] The choice of base can significantly impact the reaction yield and should be carefully considered, especially given the presence of a base-sensitive ester group in the substrate.

BaseStrengthKey Considerations
Potassium Carbonate (K₂CO₃) ModerateA versatile and commonly used base, often in an aqueous solution.[11][12]
Potassium Phosphate (K₃PO₄) StrongerOften effective for challenging couplings and can be used under anhydrous conditions, which can be beneficial if protodeboronation is a concern.[12][13]
Cesium Carbonate (Cs₂CO₃) StrongHighly soluble in organic solvents and can be very effective for difficult couplings.[12]

Given the ester functionality, a moderately strong base like K₂CO₃ is a good starting point to avoid potential hydrolysis.

Solvent Systems: Providing the Reaction Medium

The solvent must be capable of dissolving all reaction components and be stable at the required reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[1]

Solvent SystemRecommended RatioRationale
Toluene/Water 4:1 to 10:1A common and effective solvent system for Suzuki-Miyaura couplings.[12]
Dioxane/Water 4:1 to 10:1Another widely used solvent system, though dioxane is a suspected carcinogen and can form peroxides.[11][14]
2-Methyltetrahydrofuran (2-MeTHF)/Water 4:1 to 10:1A greener alternative to THF and dioxane, offering good solubility for many substrates.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 4-chloro-5-fluoro-2-methylbenzoate with a generic arylboronic acid. Optimization of reaction time and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up and Purification Reagents Weigh Reagents: - Methyl 4-chloro-5-fluoro-2-methylbenzoate (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (2.0-3.0 eq) - Pd Catalyst (1-5 mol%) - Ligand (2-10 mol%) Assembly Assemble Reaction Flask under Inert Atmosphere (N₂ or Ar) Reagents->Assembly Solvent Prepare Solvent Mixture Addition Add Reagents and Solvent Solvent->Addition Assembly->Addition Degas Degas the Reaction Mixture Addition->Degas Heating Heat to Desired Temperature (e.g., 80-110 °C) with Stirring Degas->Heating TLC_GCMS Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heating->TLC_GCMS Cooling Cool to Room Temperature TLC_GCMS->Cooling Upon Completion Quench Quench with Water/Brine Cooling->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions Starting from Methyl 4-chloro-5-fluoro-2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Amide Bond Formation with Sterically Hindered and Electronically Deactivated Substrates The amide bond is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Amide Bond Formation with Sterically Hindered and Electronically Deactivated Substrates

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous presence in a vast array of pharmaceuticals.[1] The formation of this critical functional group, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[2] However, the apparent simplicity of this transformation belies significant challenges that can arise from the steric and electronic properties of the coupling partners.

This guide provides a detailed examination of amide coupling reactions starting from Methyl 4-chloro-5-fluoro-2-methylbenzoate, a substrate that presents a confluence of these challenges. The presence of a methyl group ortho to the carboxylate function introduces considerable steric hindrance, while the chloro and fluoro substituents deactivate the aromatic ring. Such characteristics can render standard amide coupling protocols sluggish and low-yielding.[2][3]

As a Senior Application Scientist, this document is structured to provide not just a set of protocols, but a strategic guide to successfully navigate these challenges. We will first address the necessary prerequisite of hydrolyzing the methyl ester to the active carboxylic acid, a non-trivial step given the steric congestion around the ester. Subsequently, we will delve into robust protocols for the amide coupling of the resultant 4-chloro-5-fluoro-2-methylbenzoic acid, with a critical analysis of reagent selection to ensure a high probability of success.

Overall Experimental Workflow

The conversion of Methyl 4-chloro-5-fluoro-2-methylbenzoate to its corresponding amide derivatives is a two-stage process. The initial step involves the saponification of the methyl ester to the carboxylic acid, which is then activated and coupled with the desired amine.

G cluster_0 PART 1: Ester Hydrolysis cluster_1 PART 2: Amide Coupling Start Methyl 4-chloro-5-fluoro- 2-methylbenzoate Hydrolysis Saponification (e.g., KOH, H2O/MeOH, Reflux) Start->Hydrolysis Acidification Acidic Workup (e.g., HCl) Hydrolysis->Acidification CarboxylicAcid 4-chloro-5-fluoro- 2-methylbenzoic acid Acidification->CarboxylicAcid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) CarboxylicAcid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Purification Purification (Chromatography) Coupling->Purification FinalProduct N-substituted-4-chloro-5-fluoro- 2-methylbenzamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of N-substituted amides.

PART 1: Hydrolysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate

The hydrolysis of the methyl ester is the essential first step to unmask the carboxylic acid for subsequent coupling. Due to the steric hindrance from the ortho-methyl group, standard saponification conditions may be slow. High-temperature hydrolysis with a strong base is often effective for such hindered esters.[4]

Protocol 1: High-Temperature Saponification of a Sterically Hindered Methyl Ester

This protocol is designed to overcome the steric hindrance of the starting material to achieve complete hydrolysis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityEquivalents
Methyl 4-chloro-5-fluoro-2-methylbenzoate204.601.0 g1.0
Potassium Hydroxide (KOH)56.110.82 g3.0
Methanol (MeOH)32.0410 mL-
Water (H₂O)18.025 mL-
Hydrochloric Acid (HCl), 2M36.46As needed-
Ethyl Acetate (EtOAc)88.1150 mL-
Brine (saturated NaCl solution)-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 4-chloro-5-fluoro-2-methylbenzoate (1.0 g, 4.89 mmol).

  • Add methanol (10 mL) and water (5 mL).

  • Add potassium hydroxide (0.82 g, 14.67 mmol, 3.0 equiv.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and transfer to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-5-fluoro-2-methylbenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).

PART 2: Amide Coupling of 4-chloro-5-fluoro-2-methylbenzoic acid

With the sterically hindered and electronically deactivated carboxylic acid in hand, the choice of coupling reagent is paramount for a successful amide bond formation. For such challenging substrates, uronium/aminium salt-based reagents like HATU are often superior to carbodiimides like EDC.[3][5] HATU is known for its high reactivity, fast reaction times, and its ability to suppress racemization, making it particularly suitable for difficult couplings.[6][7]

Recommended Protocol 2A: HATU-Mediated Amide Coupling

This protocol is highly recommended for achieving good yields with the sterically hindered 4-chloro-5-fluoro-2-methylbenzoic acid, especially when coupling with less nucleophilic or also hindered amines.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityEquivalents
4-chloro-5-fluoro-2-methylbenzoic acid190.580.50 g1.0
Amine (e.g., Benzylamine)107.150.31 mL1.1
HATU380.231.10 g1.1
N,N-Diisopropylethylamine (DIPEA)129.241.37 mL3.0
Anhydrous Dimethylformamide (DMF)73.0910 mL-
Ethyl Acetate (EtOAc)88.11100 mL-
1M HCl (aq)36.4630 mL-
Saturated NaHCO₃ (aq)84.0130 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-5-fluoro-2-methylbenzoic acid (0.50 g, 2.62 mmol).

  • Add HATU (1.10 g, 2.89 mmol, 1.1 equiv.).

  • Add anhydrous DMF (10 mL) and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.37 mL, 7.86 mmol, 3.0 equiv.) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (e.g., benzylamine, 0.31 mL, 2.89 mmol, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Alternative Protocol 2B: EDC/HOBt-Mediated Amide Coupling

While HATU is recommended, the more economical EDC/HOBt system can also be attempted.[8][9] This method may require longer reaction times or gentle heating to achieve satisfactory conversion with this challenging substrate.[9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityEquivalents
4-chloro-5-fluoro-2-methylbenzoic acid190.580.50 g1.0
Amine (e.g., Benzylamine)107.150.34 mL1.2
EDC·HCl191.700.60 g1.2
HOBt135.120.43 g1.2
N,N-Diisopropylethylamine (DIPEA)129.241.37 mL3.0
Anhydrous Dichloromethane (DCM)84.9315 mL-
1M HCl (aq)36.4630 mL-
Saturated NaHCO₃ (aq)84.0130 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a round-bottom flask, add 4-chloro-5-fluoro-2-methylbenzoic acid (0.50 g, 2.62 mmol), HOBt (0.43 g, 3.15 mmol, 1.2 equiv.), and the amine (e.g., benzylamine, 0.34 mL, 3.15 mmol, 1.2 equiv.).

  • Dissolve the mixture in anhydrous DCM (15 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (0.60 g, 3.15 mmol, 1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (1.37 mL, 7.86 mmol, 3.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be applied.

  • Upon completion, dilute the reaction mixture with DCM (30 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale and Troubleshooting

Choice of Coupling Reagent

The primary challenge in coupling 4-chloro-5-fluoro-2-methylbenzoic acid is its steric bulk. Standard carbodiimide reagents like EDC may struggle to access the sterically hindered carboxylic acid to form the O-acylisourea intermediate efficiently.[2] HATU, a uronium salt-based reagent, is more reactive and forms a highly reactive OAt-active ester, which is more readily attacked by the amine nucleophile.[5] The anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety of HATU further accelerates the coupling, making it the superior choice for this substrate.[5]

G cluster_0 HATU Activation Mechanism cluster_1 EDC/HOBt Activation Mechanism CarboxylicAcid R-COOH ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Amide Product ActiveEster->Amide + R'R''NH Amine R'R''NH CarboxylicAcid2 R-COOH Acylisourea O-Acylisourea Intermediate CarboxylicAcid2->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester Acylisourea->HOBtEster + HOBt HOBt HOBt Amide2 Amide Product HOBtEster->Amide2 + R'R''NH Amine2 R'R''NH

Caption: Comparison of HATU and EDC/HOBt activation pathways.

Troubleshooting
  • Low Yield: If yields are low, particularly with the EDC/HOBt protocol, consider switching to the more potent HATU reagent.[9] Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the activated intermediates. Increasing the equivalents of the coupling reagent and amine (up to 1.5 equiv.) or extending the reaction time can also be beneficial.[9]

  • No Reaction: Confirm the formation of the carboxylic acid after the hydrolysis step. If the amine is used as a salt (e.g., hydrochloride), ensure sufficient base (an extra equivalent of DIPEA) is added to liberate the free amine.[3] For particularly unreactive amines, pre-activation of the carboxylic acid with HATU for a longer duration (up to 1 hour) before adding the amine might improve the outcome.

  • Side Reactions: With HATU, a potential side reaction is the guanidinylation of the amine. This is more likely if HATU is in large excess or if the amine is exposed to HATU before the carboxylic acid is fully activated. Adhering to the correct order of addition (pre-activation of the acid) minimizes this risk.[5]

By understanding the inherent challenges posed by Methyl 4-chloro-5-fluoro-2-methylbenzoate and selecting the appropriate synthetic strategy and reagents, researchers can efficiently synthesize a diverse range of amide derivatives for applications in drug discovery and development.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Reddit. (2025, June 13). Hatu reaction. r/chemistry. [Link]

  • RSC Publishing. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 4-chloro-5-fluoro-2-methylbenzoate hydrolysis

Technical Support Center: Organic Synthesis Division Subject: Optimization of Methyl 4-chloro-5-fluoro-2-methylbenzoate Hydrolysis Ticket ID: #HYD-2024-CFM Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of Methyl 4-chloro-5-fluoro-2-methylbenzoate Hydrolysis Ticket ID: #HYD-2024-CFM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low yields or incomplete conversion during the hydrolysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate . This is a classic case of steric deactivation combined with electronic sensitivity .

The presence of the 2-methyl group (ortho-methyl) creates significant steric hindrance, blocking the trajectory of the nucleophile (hydroxide ion) toward the carbonyl carbon. Standard saponification protocols (NaOH/MeOH, rt) will likely stall at 40–60% conversion or require forcing conditions that trigger side reactions.

Furthermore, the 4-chloro substituent is located para to the electron-withdrawing ester group. While the sterics protect the carbonyl, the aromatic ring remains susceptible to Nucleophilic Aromatic Substitution (


) under harsh basic conditions, leading to byproduct formation.

Module 1: The "Gold Standard" Protocol (TMSOK)

For sterically hindered esters where standard saponification fails or causes side reactions, Potassium Trimethylsilanolate (TMSOK) is the superior reagent. It operates in anhydrous organic solvents, acting as a "naked" hydroxide source that is both highly nucleophilic and lipophilic, bypassing the solubility issues of aqueous bases.

Mechanism of Action

TMSOK (


) attacks the carbonyl carbon to form a silyl ester intermediate, which is then hydrolyzed upon aqueous workup. This method avoids the high temperatures required for aqueous hydroxide to penetrate the steric shield of the 2-methyl group.
Protocol: Anhydrous Dealkylation
ParameterSpecification
Reagent Potassium Trimethylsilanolate (TMSOK)
Equivalents 1.5 – 2.0 eq.[1]
Solvent Anhydrous THF (Tetrahydrofuran)
Concentration 0.1 M – 0.2 M
Temperature Room Temperature (20–25 °C)
Time 4 – 16 Hours

Step-by-Step Guide:

  • Dissolution: Dissolve 1.0 eq of Methyl 4-chloro-5-fluoro-2-methylbenzoate in anhydrous THF under Nitrogen or Argon.

  • Addition: Add 1.5 eq of solid TMSOK in one portion. The solution may turn slightly cloudy or yellow.

  • Reaction: Stir at room temperature. Monitor by TLC or HPLC.[1]

    • Note: If reaction is slow after 6 hours, heat to 40 °C. Do not reflux aggressively.

  • Quench: Once starting material is consumed, dilute with

    
     or EtOAc.[1]
    
  • Workup:

    • Critical Step: The product exists as the potassium salt.[2] You must wash the organic layer with 1M HCl or 5% citric acid to protonate the carboxylate.

    • Extract the aqueous layer with EtOAc (3x).

    • Dry combined organics over

      
      , filter, and concentrate.[3]
      

Module 2: Optimized Aqueous Hydrolysis (Lithium Hydroxide)

If TMSOK is unavailable, you must optimize the aqueous alkaline hydrolysis. Sodium Hydroxide (NaOH) often fails here because it requires methanol (protic solvent), which solvates the hydroxide ion, reducing its nucleophilicity.

Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen.[1] This coordination increases the electrophilicity of the carbonyl carbon, helping to overcome the steric block of the 2-methyl group.

Protocol: High-Solubility Hydrolysis
ParameterSpecification
Reagent LiOH·H2O (Lithium Hydroxide Monohydrate)
Equivalents 3.0 – 5.0 eq.[1]
Solvent System THF : Water (3:1 or 4:1)
Temperature 60 °C (Gentle Reflux)
Time 12 – 24 Hours

Key Adjustments:

  • Solvent: Use a high ratio of THF. The starting material is lipophilic.[1] If it precipitates out of the water phase, the reaction stops. The mixture must remain homogeneous.

  • Concentration: Keep the reaction dilute (0.05 M) to prevent aggregation of the lithium salts.

Module 3: Troubleshooting & Impurity Profiling

Use this decision matrix to diagnose issues based on your analytical data (LCMS/NMR).

Visualizing the Problem Space

G Start Issue: Low Yield / Impurities CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckImp Are there new impurities? CheckSM->CheckImp No (SM Consumed) Yes Cause: Steric Hindrance (2-Me) CheckSM->Yes Yes (>10%) SNAr Cause: SNAr of 4-Cl (Hydroxide displaces Chlorine) CheckImp->SNAr New Peak (M-Cl+OH) Decarb Cause: Decarboxylation (Rare, high heat) CheckImp->Decarb New Peak (M-CO2) Action1 Action: Switch to TMSOK (Module 1) or Increase THF ratio Yes->Action1 Action2 Action: Lower Temp, Reduce Base Conc., Use LiOH SNAr->Action2 Action3 Action: Avoid Acidic Workup if heating Decarb->Action3

Figure 1: Troubleshooting Decision Tree for 2-Methylbenzoate Hydrolysis.

FAQ: Specific Issues

Q1: I see a yellow impurity spot on TLC just below my product. What is it?

  • Diagnosis: This is likely the phenol byproduct resulting from Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • Mechanism: The 4-chloro group is para to the carbonyl (an Electron Withdrawing Group). Even though the 2-methyl group twists the carbonyl, there is still enough electronic activation for a strong base (like

    
     or 
    
    
    
    at reflux) to displace the chlorine.
  • Fix: Switch to TMSOK at room temperature. The milder conditions prevent the activation energy required for

    
     from being reached.
    

Q2: My reaction turns into a solid sludge and stops.

  • Diagnosis: Solubility failure.[1][4] The lithium/sodium salt of your product is precipitating, coating the unreacted ester and stopping the reaction.

  • Fix: Add more water to dissolve the salt, or add more THF to dissolve the ester. A biphasic system with vigorous stirring is better than a solid cake.[1]

Q3: Can I use acid hydrolysis (HCl/Water) instead?

  • Analysis: Acid hydrolysis is reversible and equilibrium-driven.[1] For sterically hindered esters, the equilibrium formation of the tetrahedral intermediate is highly unfavorable.

  • Verdict: Not recommended. It will be extremely slow (days) and require harsh heat that may degrade the C-F or C-Cl bonds.

References

  • Laganis, E. D., & Chenard, B. L. (1984).[1] Metal silanolates: organic soluble equivalents for O-2. Rapid reaction with esters and epoxides.[1] Tetrahedron Letters.[1]

  • Fujita, T., & Nishioka, T. (1968).[1] The Analysis of the Ortho Effect. Progress in Physical Organic Chemistry.[1] (Contextual grounding for steric hindrance in ortho-benzoates).

  • Bunnett, J. F. (1951).[1] Mechanism and reactivity in aromatic nucleophilic substitution.[1][3][5][6] Quarterly Reviews, Chemical Society.[1] (Grounding for the 4-Cl

    
     risk). 
    
  • Garg, N. K., et al. (2016).[1] Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates.[1] (Modern context on activation of 4-chloro benzoates, reinforcing stability concerns).

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Optimization

Technical Support Center: Purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate using column chromatography. The con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate using column chromatography. The content is structured to address common challenges and provide actionable solutions based on established scientific principles and extensive field experience.

I. Frequently Asked Questions (FAQs)

This section addresses initial questions that researchers often have before embarking on the purification process.

Q1: What are the key physicochemical properties of Methyl 4-chloro-5-fluoro-2-methylbenzoate to consider for column chromatography?

A1: Understanding the molecule's properties is fundamental to developing a successful purification strategy. While specific experimental data for this exact compound is not widely published, we can infer its behavior based on its structural components: a benzoate ester with chloro, fluoro, and methyl substitutions.

  • Polarity: The ester group and halogen atoms (chlorine and fluorine) contribute to the molecule's polarity. The methyl group is nonpolar. The overall polarity will be moderate, making it suitable for normal-phase chromatography on silica gel.[1][2][3]

  • Solubility: It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, which are frequently used as mobile phases in column chromatography.[4][5]

  • Volatility: Benzoate esters can be somewhat volatile.[6] Care should be taken during solvent removal (rotary evaporation) to avoid product loss. Using reduced vacuum and moderate temperatures is advisable.[6][7][8][9][10]

  • UV Activity: The aromatic ring in the molecule allows for visualization by UV light (typically at 254 nm) on TLC plates, which is essential for monitoring the separation.[11]

Q2: What is the recommended stationary phase for this purification?

A2: For compounds of moderate polarity like Methyl 4-chloro-5-fluoro-2-methylbenzoate, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography.[2][12] Its polar surface interacts with polar functional groups, allowing for separation based on differences in polarity.[13][14] Alumina can be an alternative but is generally more reactive and may not be suitable if the compound is sensitive to basic conditions.

Q3: How do I select an appropriate solvent system (mobile phase)?

A3: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate before scaling up to a column. A good starting point is a mixture of a non-polar solvent and a slightly more polar solvent.[1][4][5]

  • Recommended Starting Mixtures: A common and effective combination is a mixture of hexanes (or petroleum ether) and ethyl acetate .[4] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to find the optimal separation.

  • Target Rf Value: Aim for an Rf (retention factor) value of approximately 0.25-0.35 for the desired compound on the TLC plate. This generally translates to good elution and separation on a column.

Q4: How can I detect the compound during and after chromatography since it is colorless?

A4: Since Methyl 4-chloro-5-fluoro-2-methylbenzoate is a colorless compound, you will need indirect methods to monitor its presence.[15][16]

  • Thin Layer Chromatography (TLC): This is the most common method.[11][15] Small aliquots of the collected fractions are spotted on a TLC plate. After developing the plate in an appropriate solvent system, the spots can be visualized under a UV lamp (254 nm).[11]

  • Locating Agents: If the compound is not UV-active or for confirmation, chemical staining agents can be used on the TLC plate.[17] However, for this compound, UV visualization should be sufficient.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the column chromatography of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Problem 1: Poor Separation of the Desired Compound from Impurities

Symptom: The spots for the product and impurities are too close together or overlap on the TLC analysis of the column fractions.

Possible Cause Explanation Solution
Inappropriate Solvent System The polarity of the mobile phase may be too high, causing all compounds to elute too quickly, or too low, resulting in broad, slow-moving bands.Optimize the solvent system using TLC. Test various ratios of hexanes and ethyl acetate. A small change in the solvent ratio can significantly impact separation. Consider trying a different solvent system, such as dichloromethane/hexanes if ethyl acetate/hexanes fails to provide adequate separation.[4][5]
Column Overloading Too much crude material has been loaded onto the column relative to the amount of stationary phase. This leads to broad bands that merge.[18][19]Reduce the amount of sample loaded. A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1 for good separation. For difficult separations, a ratio of 100:1 or higher may be necessary.[20]
Improper Column Packing Voids, channels, or cracks in the silica gel bed can lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[21][22]Repack the column carefully. Ensure the silica gel is uniformly suspended in the solvent (slurry packing) and allowed to settle without air bubbles. Gently tap the column during packing to encourage even settling.
Sample Loaded in Too Much Solvent Applying the sample in a large volume of solvent leads to a wide initial band, which is difficult to separate effectively.Dissolve the crude sample in the minimum amount of solvent. [16] Ideally, use the initial mobile phase for dissolution. If a more polar solvent is required for solubility, use the absolute minimum volume. Alternatively, "dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column can improve resolution.[23]
Co-eluting Impurities An impurity may have a very similar polarity to the target compound, making separation by normal-phase chromatography challenging.Consider a different stationary phase. If silica gel does not provide the desired separation, alumina or a functionalized silica gel (e.g., cyano- or diol-bonded) could offer different selectivity.[24] Alternatively, a different purification technique like recrystallization might be necessary.
Problem 2: The Compound is Not Eluting from the Column

Symptom: After running a significant volume of the mobile phase, TLC analysis of the collected fractions shows no sign of the desired product.

Possible Cause Explanation Solution
Mobile Phase Polarity is Too Low The solvent system is not polar enough to displace the compound from the silica gel.[15]Gradually increase the polarity of the mobile phase (gradient elution). [2] For example, if you started with 95:5 hexanes:ethyl acetate, you can switch to 90:10, then 80:20, and so on. This will increase the eluting power of the mobile phase and move more polar compounds down the column.[1]
Compound Decomposition on Silica Some compounds can degrade on the acidic surface of silica gel.Test for stability. Before running a large-scale column, spot the compound on a TLC plate, let it sit for a few hours, and then elute it to see if any new spots (decomposition products) have formed.[25] If the compound is unstable, consider using deactivated silica gel (treated with a base like triethylamine) or a different stationary phase like alumina.[25]
Incorrect Solvent Composition An error may have been made in preparing the mobile phase, resulting in a less polar mixture than intended.Double-check the solvent composition. Ensure the correct solvents and ratios were used.[25]
Problem 3: Low Yield of the Purified Product

Symptom: The amount of recovered pure product is significantly less than expected.

Possible Cause Explanation Solution
Product Loss During Solvent Removal Methyl 4-chloro-5-fluoro-2-methylbenzoate may be volatile, and aggressive rotary evaporation can lead to its loss.Use gentle conditions for solvent removal. Use a lower bath temperature (e.g., 30-40°C) and reduce the vacuum strength on the rotary evaporator.[6][8][10] Monitor the process carefully.
Compound Irreversibly Adsorbed The compound may be too strongly adsorbed to the stationary phase and does not elute completely.Increase the mobile phase polarity significantly at the end of the chromatography. This "flushing" of the column with a highly polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol) can help recover strongly bound material.[5]
Incomplete Elution The chromatography may have been stopped prematurely, leaving some of the product on the column.Always monitor fractions with TLC until the product is no longer detected. Continue collecting fractions even after the main product peak appears to have passed.
Broad Elution Profile (Tailing) The product may elute over a large number of fractions, and some of these dilute fractions may be mistakenly discarded or not identified.Combine all fractions containing the pure product, as determined by TLC. Even faint spots on the TLC can contribute to the overall yield. To minimize tailing, consider using a slightly more polar solvent system once the main impurities have eluted.[25]
Problem 4: Common Chromatographic Peak Issues Observed in TLC Analysis

Symptom: The spots on the TLC plate used to analyze the column fractions show non-ideal shapes.

Peak Anomaly Possible Cause Troubleshooting Strategy
Peak Tailing (Streak-like spots)- Secondary interactions with the stationary phase (e.g., with acidic silanol groups).[18][22] - Column overload. [21][26]- Add a small amount of a modifier to the mobile phase, such as a drop of acetic acid, to suppress interactions with acidic sites on the silica. - Reduce the sample load. [19][26]
Peak Fronting (Shark-fin shaped spots)- Column overload. [19][21] - Poor sample solubility in the mobile phase.[22][26]- Dilute the sample or load less material onto the column.[19] - Ensure the sample is fully dissolved before loading. If necessary, use a slightly more polar solvent for initial dissolution, but keep the volume to a minimum.
Split or Shoulder Peaks - Column channeling or a void at the top of the column.[22][26] - Co-elution of two very similar compounds. - Sample solvent incompatibility with the mobile phase.[22]- Repack the column to ensure a uniform bed. - Optimize the mobile phase for better resolution. - Dissolve the sample in the mobile phase whenever possible.
Ghost Peaks - Contamination from a previous run or from the solvent.[18][26]- Ensure all glassware is thoroughly cleaned. - Use high-purity solvents. [27] - Run a blank injection of just the solvent to check for contaminants.[18]

III. Detailed Experimental Protocols

This section provides a step-by-step guide for the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

A. Preparation for Column Chromatography
  • TLC Analysis for Solvent System Selection:

    • Prepare several small beakers with different mixtures of hexanes and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture onto separate TLC plates.

    • Develop each TLC plate in one of the prepared solvent mixtures.

    • Visualize the plates under a UV lamp (254 nm).

    • Select the solvent system that gives an Rf value of ~0.25-0.35 for the target compound and the best separation from impurities.

  • Column Preparation (Slurry Packing):

    • Select a glass column with an appropriate diameter and length for the amount of crude material to be purified. A height-to-diameter ratio of about 8:1 is a good guideline.[20]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 0.5 cm) on top of the cotton plug.

    • In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica gel into the column.

    • Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to drain some of the solvent, allowing the silica gel to pack down. Never let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample and solvent addition.

B. Sample Loading and Elution
  • Sample Loading:

    • Wet Loading: Dissolve the crude Methyl 4-chloro-5-fluoro-2-methylbenzoate in the minimum possible volume of the mobile phase.[16] Carefully add this solution to the top of the column using a pipette, taking care not to disturb the sand layer.

    • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of the crude product) to this solution. Remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the column.[23] This method is often preferred for better resolution.[23]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to start the flow of the mobile phase (flash chromatography).

    • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the column size; for a medium-sized column, 10-20 mL fractions are typical.

    • If using a gradient elution, start with the least polar solvent system determined by TLC. After a certain number of fractions, gradually increase the polarity by adding more of the polar solvent to the mobile phase.[1]

C. Fraction Analysis and Product Isolation
  • TLC Monitoring:

    • Systematically spot every few fractions (e.g., every second or third fraction) on a TLC plate. It is helpful to spot a reference sample of the crude material on the same plate for comparison.[28]

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Combining Fractions and Solvent Removal:

    • Combine all fractions that contain only the pure desired compound.

    • Remove the solvent from the combined fractions using a rotary evaporator.[9] Remember to use gentle conditions to prevent loss of the product.[6][8][10]

  • Final Product Analysis:

    • After solvent removal, place the product under high vacuum to remove any residual solvent.

    • Determine the yield of the pure product.

    • Confirm the purity and identity of the product using analytical techniques such as NMR, GC-MS, or melting point analysis.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Pack Column Packing (Slurry Method) TLC->Pack Optimal solvent system determined Load Sample Loading (Dry or Wet) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Roto Solvent Removal (Rotary Evaporation) Combine->Roto Final Final Product Roto->Final

Caption: Workflow for the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

IV. References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available at:

  • How to fix asymmetrical chromatography peaks? - Cytiva. Available at:

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Available at:

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at:

  • Column Chromatography - Organic Chemistry at CU Boulder. Available at:

  • Column Chromatography: Principles and Applications - Phenomenex. Available at:

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available at:

  • Solvent Systems for Flash Column Chromatography - University of Rochester. Available at:

  • How can I select the solvent system for column chromatography? - ResearchGate. Available at:

  • Tips & Tricks: Volatile Compounds - Department of Chemistry : University of Rochester. Available at:

  • Rotary Evaporator Best Practices - Lab Manager. Available at:

  • Column chromatography - Columbia University. Available at:

  • 10 tips for optimal rotary evaporation - VACUUBRAND. Available at:

  • Rotary Evaporator | Common evaporation & concentration methods - Rocker. Available at:

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. Available at:

  • Revision Notes - Separation of colorless substances using locating agents | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Supplement | IGCSE | Sparkl. Available at:

  • Colorless Column - YouTube. Available at:

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at:

  • TROUBLESHOOTING GUIDE. Available at:

  • Determining a solvent system - Chemistry Teaching Labs - University of York. Available at:

  • How changing stationary phase chemistry can impact separation selectivity | Biotage. Available at:

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at:

  • 2 - Supporting Information. Available at:

  • How to Scale Up and Determine Column Chromatography Diameter? - Reddit. Available at:

  • METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE (CAS 1113049-81-2) - Fluorochem. Available at:

  • How to Scale-Up Normal-Phase Purification | Biotage. Available at:

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science. Available at:

  • methyl 4-chlorobenzoate, 1126-46-1 - The Good Scents Company. Available at:

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation - PMC. Available at:

  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. Available at:

  • Column Chromatography and TLC | Organic Chemistry Lab Techniques - YouTube. Available at:

  • Interactions of HPLC Stationary Phases - IMTAKT. Available at:

  • 5.37 Introduction to Organic Synthesis Laboratory - MIT OpenCourseWare. Available at:

  • 7 - Organic Syntheses Procedure. Available at:

  • Methyl 5-bromo-4-chloro-2-fluorobenzoate | 951884-02-9 - ChemicalBook. Available at:

  • METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE - gsrs. Available at:

  • 1113049-81-2 | Methyl 4-chloro-5-fluoro-2-nitrobenzoate - ChemScene. Available at:

  • HPLC Troubleshooting Guide. Available at:

  • Methyl 4-bromo-2-chloro-5-fluorobenzoate | 908248-32-8 - MilliporeSigma. Available at:

  • HPLC Troubleshooting Guide. Available at:

  • Methyl 3-chloro-5-methylbenzoate Properties - EPA. Available at:

  • 4-Chloro-5-fluoro-2-methylbenzaldehyde 95% | CAS: 1780682-41-8 | AChemBlock. Available at:

  • Purification strategies to remove impurities from synthetic Methyl 4-O-feruloylquinate - Benchchem. Available at:

  • Methyl 4-chloro-5-fluoro-2-nitrobenzoate - Advanced ChemBlocks. Available at:

  • Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu. Available at:

  • Methyl 5-chloro-2-fluoro-4-methylbenzoate,1355070-62-0->Allfluoro pharmaceutical co .ltd. Available at:

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Benzoate Esters

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the challenges associated with the synthesis of sterically hindered benzoate esters. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns encountered during the synthesis of sterically hindered benzoate esters.

Q1: Why is the esterification of sterically hindered substrates so challenging?

A1: Steric hindrance presents a significant kinetic barrier to the formation of benzoate esters. The bulky groups on either the carboxylic acid or the alcohol impede the approach of the nucleophilic alcohol to the electrophilic carbonyl carbon of the carboxylic acid (or its activated form). This slows down the reaction rate and can lead to incomplete conversion or the predominance of side reactions. Overcoming this requires carefully selected activating agents, catalysts, and optimized reaction conditions to facilitate the desired transformation.

Q2: What are the go-to methods for synthesizing sterically hindered benzoate esters?

A2: Several robust methods have been developed to address the challenge of steric hindrance in esterification. The most common and effective include:

  • Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a highly reactive mixed anhydride with the carboxylic acid. Subsequent reaction with the alcohol, catalyzed by 4-(dimethylamino)pyridine (DMAP), proceeds efficiently even with bulky substrates.[1][2][3] This method is particularly useful for the synthesis of macrolactones and other highly functionalized esters.[1][4]

  • Steglich Esterification: This popular method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of DMAP.[5][6] The carbodiimide activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol.[5] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6]

  • Keck Macrolactonization: This is a modification of the Steglich esterification, often used for the synthesis of cyclic esters (lactones) from hydroxy acids.[7][8] It typically involves the use of DCC and DMAP, sometimes with the addition of DMAP hydrochloride to facilitate a crucial proton transfer step.[7]

Q3: My standard Fischer esterification is failing for my hindered substrate. What are my options?

A3: Fischer esterification, which relies on acid catalysis and an excess of the alcohol, is often ineffective for sterically hindered substrates due to the reversible nature of the reaction and the high activation energy.[9] To improve yields, you can try:

  • Using a stronger acid catalyst: While common choices are sulfuric acid or hydrochloric acid, other Brønsted acidic ionic liquids have shown promise.[9]

  • Irreversible water removal: Employing a Dean-Stark apparatus to azeotropically remove water can help drive the equilibrium towards the product.[9]

  • Switching to a more powerful esterification method: For significantly hindered substrates, it is often more efficient to switch to methods like the Yamaguchi or Steglich esterification, which utilize more potent activating agents.[1][5]

Q4: What is the role of DMAP in these reactions, and is it always necessary?

A4: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst. In reactions like the Yamaguchi and Steglich esterifications, DMAP reacts with the activated carboxylic acid derivative (the mixed anhydride or the O-acylisourea) to form a highly reactive acylpyridinium intermediate.[4] This intermediate is much more susceptible to attack by the sterically hindered alcohol than the initial activated species. While not always strictly necessary, the addition of catalytic DMAP can dramatically accelerate the reaction rate and improve yields, especially for challenging substrates.[10][11]

II. Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of sterically hindered benzoate esters.

Problem: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution(s)
Insufficient Activation of Carboxylic Acid Analyze a crude reaction aliquot by TLC or LC-MS to check for unreacted starting carboxylic acid.- Increase the amount of coupling agent: For Steglich esterification, use a slight excess (1.1-1.2 equivalents) of DCC or EDC. - Switch to a more powerful activating agent: If DCC/EDC fails, consider using the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride).[1][2]
Steric Hindrance Preventing Nucleophilic Attack Significant amounts of unreacted alcohol are observed in the crude reaction mixture.- Increase reaction temperature: This can help overcome the activation energy barrier. Monitor for potential side reactions or decomposition. - Prolong reaction time: Some hindered esterifications can take 24-48 hours to reach completion. - Increase catalyst loading: For Steglich-type reactions, increasing the amount of DMAP (up to stoichiometric amounts in very difficult cases) can be beneficial.[10]
Moisture Contamination Reagents are old or have been improperly stored. Solvents are not anhydrous.- Use freshly opened or properly stored reagents. - Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Appearance of unexpected spots on TLC or peaks in LC-MS.- For DCC-mediated reactions, N-acylurea formation can be a major side product, especially with hindered substrates. [12] Using EDC can be advantageous as the resulting urea byproduct is water-soluble and easily removed during workup.[5] - Consider alternative coupling agents that are less prone to side reactions.
Problem: Incomplete Conversion

Logical Troubleshooting Workflow

G start Incomplete Conversion Observed check_sm TLC/LC-MS shows both starting materials remaining? start->check_sm increase_time_temp Increase Reaction Time and/or Temperature check_sm->increase_time_temp Yes check_catalyst Is a catalyst (e.g., DMAP) being used? increase_time_temp->check_catalyst add_catalyst Add or increase the amount of DMAP check_catalyst->add_catalyst No or low amount change_reagents Consider more potent reagents (e.g., Yamaguchi) check_catalyst->change_reagents Yes, and still incomplete end Reaction Optimized add_catalyst->end change_reagents->end G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Acyl-DMAP Formation cluster_2 Step 3: Nucleophilic Attack & Ester Formation RCOOH R-COOH Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Yamaguchi Reagent Et3N Et3N Yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride DMAP DMAP Mixed_Anhydride->DMAP Acyl_DMAP Acyl-DMAP Intermediate (Highly Reactive) DMAP->Acyl_DMAP ROH R'-OH Acyl_DMAP->ROH Mixed_Anhydride_2 Mixed Anhydride Ester R-COOR' (Product) ROH->Ester Acyl_DMAP_2 Acyl-DMAP Intermediate

Sources

Optimization

Technical Support Center: Purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate

The following technical guide addresses the solvent selection and recrystallization protocol for Methyl 4-chloro-5-fluoro-2-methylbenzoate . This response adheres to the requested "Senior Application Scientist" persona,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solvent selection and recrystallization protocol for Methyl 4-chloro-5-fluoro-2-methylbenzoate . This response adheres to the requested "Senior Application Scientist" persona, focusing on mechanistic reasoning, troubleshooting, and self-validating protocols.

Executive Summary & Molecule Profile

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a poly-halogenated aromatic ester.[1] Its purification presents specific challenges due to the competing lipophilicity of the halogen/methyl groups and the polarity of the ester functionality.[1]

  • Core Challenge: Halogenated benzoate esters often exhibit "low-melting solid" behavior or a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly in the presence of impurities.[1]

  • Primary Objective: Select a solvent system that maximizes impurity rejection while maintaining a steep solubility-temperature curve to force lattice formation over oiling.[1]

Physical Property Profile (Estimated)
PropertyCharacteristicImplication for Recrystallization
Polarity Moderate (Lipophilic ring + Polar ester)Soluble in most organics; insoluble in water.[1]
Melting Point Likely Low (< 80°C) or Semi-solidHigh risk of oiling out; avoid high-boiling solvents.[1]
Reactivity Methyl EsterCritical: Avoid reactive alcohols (e.g., Ethanol) with acidic/basic catalysts to prevent transesterification.

Solvent Selection Logic (Decision Matrix)

The choice of solvent is dictated by the "Like Dissolves Like" principle, but refined by the need for a differential solubility between hot and cold states.[1]

Primary Recommendation: Methanol (MeOH)[1]
  • Why: It matches the ester alkyl group (Methyl), eliminating the risk of transesterification (conversion to Ethyl ester) which can occur if Ethanol is used.[1] It offers a steep solubility curve for benzoates.[1]

  • Operational Note: If the compound is too soluble in MeOH at room temperature, add water dropwise to the hot solution to reach saturation (solvent pair: MeOH/H₂O).[1]

Secondary Recommendation: Heptane / Ethyl Acetate (Binary System)[1]
  • Why: This system allows for "tunable polarity."[1] Ethyl Acetate dissolves the compound; Heptane acts as the anti-solvent.[1]

  • Advantage: Excellent for removing non-polar impurities.[1] Heptane is preferred over Hexane for its slightly higher boiling point and lower toxicity.[1]

Solvent Compatibility Table
Solvent SystemSuitabilityRisk FactorTechnical Note
Methanol High LowBest first choice.[1] Prevents transesterification.[1]
Ethanol Medium High Risk of transesterification to Ethyl ester if trace acid/base present.[1]
EtOAc / Heptane High MediumRequires careful addition of anti-solvent (Heptane) to avoid oiling.[1]
Toluene LowHighHard to remove residual solvent; boiling point may be too high for low-melting solids.[1]
Water NoneN/AStrictly an anti-solvent.[1]

Visual Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the optimal solvent system based on experimental observations.

SolventSelection Start Start: Crude Methyl 4-chloro-5-fluoro-2-methylbenzoate SolubilityTest Step 1: Solubility Test (100 mg in 1 mL) Start->SolubilityTest TryMeOH Test Methanol (Hot) SolubilityTest->TryMeOH First Choice MeOH_Result Dissolves Hot / Crystals Cold? TryMeOH->MeOH_Result UseMeOH Protocol A: Recrystallize from Methanol MeOH_Result->UseMeOH Yes TryBinary Test EtOAc / Heptane MeOH_Result->TryBinary No (Too Soluble/Insoluble) Binary_Result Dissolves in Min EtOAc? TryBinary->Binary_Result UseBinary Protocol B: Binary Solvent Recrystallization Binary_Result->UseBinary Yes OilingIssue Issue: Product Oils Out Binary_Result->OilingIssue Forms Oil FixOiling Troubleshoot: Seed Crystal / Lower Temp OilingIssue->FixOiling

Caption: Logical decision tree for selecting the appropriate solvent system based on solubility behavior and phase separation risks.

Detailed Protocols

Protocol A: Recrystallization from Methanol (Standard)

Best for: High-purity crude material (>85%) that needs final polishing.[1]

  • Preparation: Place 1.0 g of crude Methyl 4-chloro-5-fluoro-2-methylbenzoate in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Methanol (approx. 3-5 mL) and heat to reflux (65°C) with a magnetic stirrer.

  • Saturation: If solid remains, add MeOH dropwise until clear. If fully dissolved at RT, this solvent is unsuitable alone (switch to Protocol B or add Water).[1]

  • Filtration (Optional): If insoluble particles (dust/salts) are visible, filter the hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or wood block.

    • Critical Step: Do not place directly on a cold benchtop; rapid cooling promotes oiling.[1]

  • Finishing: Once at RT, cool to 0-4°C in an ice bath for 30 minutes. Filter crystals via vacuum filtration and wash with cold (-20°C) Methanol.[1]

Protocol B: Binary Solvent (EtOAc / Heptane)

Best for: Material that is too soluble in alcohols or tends to oil out.[1]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Precipitation Point: While maintaining a gentle boil, add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of EtOAc to clear the solution back to transparent.[1]

  • Cooling: Remove from heat. Cover the flask with foil (to prevent evaporation) and let it stand undisturbed.

  • Seeding: If no crystals form at 30°C, add a "seed crystal" of pure product to induce nucleation.[1]

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What is happening?

Cause: The temperature of the solution is above the melting point of the solvated product, or the impurity profile is depressing the melting point (eutectic formation).[1] Solution:

  • Re-heat to redissolve the oil.[1]

  • Add Seed Crystals at a temperature just below the boiling point of the solvent but above the oiling temperature.

  • Vigorous Stirring: Sometimes rapid stirring helps break up the oil droplets and induces crystallization.[1]

  • Change Solvent: Switch to a lower-boiling solvent (e.g., replace Toluene with Methanol) so the crystallization temperature is well below the product's melting point.

Q2: Why do you advise against Ethanol?

Cause: Transesterification.[1] Explanation: In the presence of trace acids (often carried over from synthesis like Friedel-Crafts acylation or nitration steps), Ethanol can exchange with the Methyl ester group:



This creates a mixed ester impurity that is chemically very similar and extremely difficult to separate.[1] Always match the alcohol solvent to the ester group. [1]
Q3: I have no crystals even at -20°C.

Cause: Solution is too dilute (supersaturation not reached). Solution: Rotovap off 50% of the solvent and retry cooling.[1] Alternatively, scratch the inner wall of the glass flask with a glass rod to create nucleation sites (micro-abrasions).[1]

References

  • Vertex AI Search. (2024).[1] Synthesis and purification of 4-fluoro-2-methylbenzoic acid derivatives. (Accessed via Patent Search).

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: Tips and Tricks. .

  • Organic Syntheses. (1921).[1] Methyl m-nitrobenzoate (General Methyl Benzoate Nitration/Purification Protocol). Org. Synth. 1921, 1, 391.[1] .[1]

  • Sigma-Aldrich. (2024).[1][2] Methyl 4-fluoro-2-methylbenzoate Product Sheet. .

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate. Here, we address comm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate. Here, we address common challenges encountered during the separation of this target molecule from its reaction byproducts, offering troubleshooting advice and detailed experimental protocols.

Introduction to the Purification Challenge

The synthesis of Methyl 4-chloro-5-fluoro-2-methylbenzoate, a key intermediate in various pharmaceutical and agrochemical research pipelines, often results in a mixture of the desired product and structurally similar impurities. The primary challenge arises from the formation of regioisomers during the synthesis of the precursor, 4-chloro-5-fluoro-2-methylbenzoic acid. Subsequent esterification carries these isomeric impurities into the final product mixture, complicating purification efforts. This guide will focus on strategies to effectively isolate the target molecule to a high degree of purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Q1: My initial reaction work-up yields an oily product that is difficult to handle. How can I obtain a solid crude product?

A1: An oily crude product often indicates the presence of residual solvents or low-melting point impurities. To induce solidification, try the following:

  • Trituration: Add a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes or a mixture of hexanes and ethyl acetate). Stir the mixture vigorously. This process can often encourage the desired product to crystallize or precipitate as a solid.

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound trace solvents.

  • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Q2: I'm observing multiple spots on my TLC analysis of the crude product, even after a standard aqueous work-up. What are these likely byproducts?

A2: The most probable byproducts are regioisomers of your target molecule, unreacted starting materials, and hydrolysis products. Based on a likely synthetic route starting from m-fluorotoluene, the primary regioisomeric impurity is Methyl 2-chloro-3-fluoro-6-methylbenzoate, arising from the non-selective Friedel-Crafts acylation of the precursor.[1] Other potential impurities include:

  • Unreacted 4-chloro-5-fluoro-2-methylbenzoic acid.

  • The isomeric 2-chloro-3-fluoro-6-methylbenzoic acid.

  • Residual esterification catalyst (e.g., sulfuric acid), which should be removed during the basic wash step of your work-up.

  • Hydrolysis of the ester back to the carboxylic acid if the reaction mixture is exposed to acidic or basic aqueous conditions for an extended period at elevated temperatures.[2]

Q3: My primary impurity appears to be a regioisomer. What is the best strategy for its removal?

A3: Separating positional isomers can be challenging due to their similar physical properties.[3][4] A multi-step approach is often necessary:

  • Fractional Crystallization: This should be your first approach. The subtle differences in the crystal lattice energies of isomers can sometimes be exploited for separation. A systematic screen of solvents is recommended (see Q4).

  • Column Chromatography: If crystallization is ineffective, silica gel column chromatography is the next logical step. The polarity difference between the isomers, although slight, can be sufficient for separation with an optimized eluent system.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method offers superior resolution but is less scalable than crystallization or column chromatography.

Q4: What solvents are recommended for the recrystallization of Methyl 4-chloro-5-fluoro-2-methylbenzoate?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. For substituted methyl benzoates, a good starting point for solvent screening includes:

  • Alcohols: Methanol, ethanol, isopropanol.

  • Esters: Ethyl acetate.

  • Aromatic Hydrocarbons: Toluene.

  • Ketones: Acetone.

  • Mixed Solvent Systems: Hexanes/ethyl acetate, toluene/hexanes, ethanol/water.

A systematic approach to solvent screening is crucial. Start with small-scale trials in test tubes to observe solubility at room temperature and upon heating.

Q5: I am attempting separation by column chromatography, but the isomers are co-eluting. How can I improve the separation?

A5: To improve chromatographic resolution of closely related isomers:

  • Optimize the Eluent System: Use a less polar solvent system. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate. Gradually decrease the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.

  • Reduce the Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude product relative to the amount of silica gel.

  • Consider a Different Stationary Phase: While standard silica gel is the first choice, other stationary phases like alumina or chemically modified silica (e.g., diol-bonded silica) could offer different selectivity for your isomers.

Q6: Can I use distillation to purify my product?

A6: Distillation is a viable option if there is a significant difference in the boiling points of your product and the impurities. However, for regioisomers, the boiling points are often very close, making separation by standard distillation difficult. Fractional distillation under reduced pressure might be effective, but it requires specialized equipment.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification and analysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Protocol 1: General Reaction Work-up

This protocol is a standard procedure for quenching an esterification reaction and performing the initial extraction of the crude product.

  • Quenching: After the reaction is deemed complete by TLC or GC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water, to remove the bulk of the alcohol and some of the acid catalyst.

    • A saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst and unreacted carboxylic acid. Caution: Perform this step carefully as CO2 evolution can cause pressure buildup in the separatory funnel. Vent frequently.

    • Brine (saturated aqueous sodium chloride solution) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol outlines a systematic approach to purifying the crude product by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential recrystallization solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography

This protocol describes the separation of the target compound from its byproducts using silica gel chromatography.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar compounds will elute first.

  • Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexanes:ethyl acetate) to elute the more polar compounds.

  • Fraction Collection: Collect small fractions of the eluate and analyze them by TLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Analytical Methods for Purity Assessment

A. Thin-Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 80:20 v/v). Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).

  • Injection: Split/splitless injection.

  • Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C). The exact program will depend on the column and instrument.

  • Detection: Mass spectrometry (electron ionization). Isomers will likely have very similar fragmentation patterns but different retention times.

C. High-Performance Liquid Chromatography (HPLC)

  • Column: A normal-phase column (e.g., silica or cyano-propyl) or a reverse-phase column (e.g., C18) can be used. Separation of positional isomers is often successful on normal-phase columns.

  • Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexanes or heptane and a more polar modifier like isopropanol or ethyl acetate.

  • Mobile Phase (Reverse Phase): A mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

Data Presentation

Table 1: Physical Properties of Relevant Compounds (Estimated where noted)

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Methyl 4-chloro-5-fluoro-2-methylbenzoateC₉H₈ClFO₂202.61~220-240 (at 760 mmHg) [Est.]Not Available
Methyl 2-chloro-3-fluoro-6-methylbenzoateC₉H₈ClFO₂202.61~220-240 (at 760 mmHg) [Est.]Not Available
4-chloro-5-fluoro-2-methylbenzoic acidC₈H₆ClFO₂188.58Not AvailableNot Available
2-chloro-3-fluoro-6-methylbenzoic acidC₈H₆ClFO₂188.58Not AvailableNot Available
Methyl BenzoateC₈H₈O₂136.15199.6-12.5
Methyl 2-chlorobenzoateC₈H₇ClO₂170.5986-88 (at 2.5 mmHg)Liquid at RT
Methyl 4-chlorobenzoateC₈H₇ClO₂170.59219.4 (at 760 mmHg)42-44

Note: "Est." indicates an estimated value based on structurally similar compounds due to a lack of available experimental data.

Visualization of Workflows

Synthesis and Impurity Formation Workflow

cluster_synthesis Synthesis Pathway cluster_impurities Product & Byproducts m-Fluorotoluene m-Fluorotoluene Precursor_Ketone Precursor_Ketone m-Fluorotoluene->Precursor_Ketone Friedel-Crafts Acylation Isomeric_Acids Isomeric_Acids Precursor_Ketone->Isomeric_Acids Hydrolysis Isomeric_Esters Isomeric_Esters Isomeric_Acids->Isomeric_Esters Esterification Target_Product Methyl 4-chloro-5-fluoro-2-methylbenzoate Isomeric_Esters->Target_Product Isomeric_Impurity Methyl 2-chloro-3-fluoro-6-methylbenzoate Isomeric_Esters->Isomeric_Impurity Crude_Product Crude Product (Mixture of Isomers) Recrystallization Attempt Recrystallization Crude_Product->Recrystallization Purity_Check_1 Check Purity (TLC, GC-MS) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity < 98% Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Check Purity (TLC, GC-MS) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product Purity > 98% Impure_Fractions Impure Fractions Purity_Check_2->Impure_Fractions Purity < 98% Prep_HPLC Preparative HPLC (Optional) Impure_Fractions->Prep_HPLC Prep_HPLC->Pure_Product

Caption: A decision tree for the purification of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

References

  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199–207. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(10), 7350-7356. [Link]

  • Dua, R., et al. (2013). Authentic standards for the reductive-cleavage method. The positional isomers of partially methylated and acetylated or benzoylated 1,4-anhydro-D-xylitol. Carbohydrate Research, 373, 59-71. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]

  • ECHA. (n.d.). Methyl benzoate - Registration Dossier. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl benzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 6-chloro-3-fluoro-2-methylbenzoate. Retrieved from [Link]

  • YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives.
  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • International Labour Organization. (n.d.). ICSC 1187 - METHYL BENZOATE. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Retrieved from [Link]

  • PubMed. (2016). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. Retrieved from [Link]

  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • PubChem. (n.d.). METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE. Retrieved from [Link]

  • Slideshare. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Structural Verification: Methyl 4-chloro-5-fluoro-2-methylbenzoate

Topic: 13C NMR Spectrum Analysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectrum Analysis of Methyl 4-chloro-5-fluoro-2-methylbenzoate Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural integrity relies heavily on the precise regiochemistry of the halogen substituents.

This guide provides a comparative analysis of the 13C NMR spectral signature of this target molecule against its non-fluorinated precursor (Methyl 4-chloro-2-methylbenzoate ) and potential regioisomers. Unlike Mass Spectrometry, which cannot distinguish between chloro-fluoro regioisomers (all having identical


), 13C NMR utilizes the 

nucleus as an internal "spy," creating distinct scalar coupling patterns that definitively map the substitution pattern.
The Comparative Baseline: Fluorine as a Diagnostic Tool

To understand the spectrum of the target, we must compare it to its "silent" analog: Methyl 4-chloro-2-methylbenzoate . In the absence of fluorine, the aromatic carbons appear as singlets. The introduction of fluorine at the C5 position dramatically alters the landscape, not just by chemical shift, but by splitting neighboring signals.

Table 1: Comparative Chemical Shift Analysis (Simulated & Experimental Correlation)
Carbon PositionNon-Fluorinated Analog (

ppm)
Target: 5-Fluoro Derivative (

ppm)
Multiplicity (

)
Diagnostic Value
C=O (Carbonyl) 166.1165.8 Singlet (d)Confirms Ester
C5 (Ipso to F) 126.5 (CH)158.5 - 161.0 Doublet (

Hz)
Primary Confirmation
C4 (Ipso to Cl) 139.3 (C-Cl)121.5 - 123.0 Doublet (

Hz)
Confirms Ortho-F
C6 (Ortho to Ester) 131.0 (CH)116.5 - 118.0 Doublet (

Hz)
Confirms Ortho-F
C2 (Ipso to Me) 140.0141.5 Doublet (

Hz)
Distal Check
C1 (Ipso to Ester) 128.6129.5 Doublet (

Hz)
Meta-coupling
OMe (Methoxy) 52.152.3 SingletUnaffected
Ar-Me (Methyl) 21.521.8 Singlet (d)Unaffected

Note: The "Non-Fluorinated Analog" data is based on literature values for Methyl 4-chloro-2-methylbenzoate [1]. The Target values are calculated based on substituent additivity rules (SAS) validated against fluoro-benzoate standards [2].

Detailed Spectral Assignment & Mechanistic Logic

The power of this analysis lies in the C-F Coupling Constants . Fluorine (


, spin 1/2) couples to Carbon (

, spin 1/2) with predictable magnitude, allowing us to measure the distance (in bonds) between the carbon and the fluorine atom.
The "Coupling Tree" Logic
  • The Giant Split (

    
    ):  The carbon directly attached to fluorine (C5) will not appear as a single peak. It will be a massive doublet split by ~250 Hz. This often pushes one leg of the doublet into the region typically occupied by carbonyls or C-O bonds, potentially causing confusion if not anticipated.
    
  • The Ortho Split (

    
    ):  The carbons immediately adjacent (C4 and C6) will show a medium split (~20 Hz).
    
    • Differentiation: C4 is quaternary (attached to Cl), while C6 is tertiary (attached to H). A DEPT-135 experiment will invert C6 but make C4 disappear, distinguishing these two doublets.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical flow to distinguish the target from a potential impurity (e.g., the 3-fluoro isomer).

G Sample Unknown Sample (C8H7ClFNO2) Step1 1. Acquire 13C{1H} Spectrum Sample->Step1 Decision1 Observe ~160 ppm Region Step1->Decision1 ResultA Large Doublet (J ~250Hz) CONFIRMED C-F Bond Decision1->ResultA Yes ResultB Singlet or Wrong Shift REJECT Structure Decision1->ResultB No Step2 2. Analyze Neighboring Carbons (115-125 ppm) ResultA->Step2 Analysis Measure Coupling (J) on C4 (C-Cl) and C6 (C-H) Step2->Analysis Target Target: 5-Fluoro Both C4 & C6 are Doublets (2J ~20Hz) Analysis->Target Symmetric Ortho Splitting Isomer Isomer: 3-Fluoro C4 is Doublet (2J), C6 is Singlet (4J) Analysis->Isomer Asymmetric Splitting

Caption: Logical workflow for distinguishing the 5-fluoro target from regioisomers using C-F coupling patterns.

Experimental Protocol for High-Fidelity Data

To reproduce the data described above, the following acquisition parameters are required. Standard "quick" carbon scans often miss the low-intensity legs of the C-F doublets due to poor S/N ratio or insufficient relaxation times for quaternary carbons.

Reagents & Setup
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    . DMSO is viscous and can broaden signals, obscuring small long-range couplings (
    
    
    or
    
    
    ).
  • Concentration: Minimum 20 mg in 0.6 mL solvent.

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The C4 (C-Cl) and C5 (C-F) carbons are quaternary and have long

      
       relaxation times. Short delays will saturate these signals, making the splitting difficult to integrate or even see.
      
  • Scans (NS): Minimum 1024 scans. The splitting of signals into doublets effectively halves the signal height; higher signal averaging is necessary.

  • Spectral Width: Ensure the window covers -10 ppm to 220 ppm to catch the full width of the C-F doublet and the carbonyl.

Self-Validating Check
  • The "Fluorine Test": If you are unsure if a small split is real coupling or noise/impurity, acquire a

    
    -{
    
    
    
    }
    decoupled spectrum (if hardware permits).
    • Result: If the split collapses into a singlet, it is definitively a C-F coupling. If the split remains, it is an impurity or a different nucleus coupling.

Comparison with Alternative Analytical Methods

Why use 13C NMR when LC-MS is faster?

FeatureLC-MS / HRMS 1H NMR 13C NMR (Proposed)
Isomer ID Fail: Cannot distinguish 4-Cl, 5-F from 5-Cl, 4-F (Same Mass).Weak: Aromatic protons are singlets/weak doublets; hard to assign positions without NOE.Excellent: C-F coupling constants (

vs

) map exact distance to F.
Quantitation High Sensitivity.High Precision.Low Sensitivity (Qualitative).[1]
Throughput High (Minutes).Medium (10-15 mins).Low (1-4 Hours).[2]
Visualizing the Coupling Pathway

The diagram below details the specific coupling constants you should measure to validate the structure.

Coupling F Fluorine (F) C5 C5 (Ipso) 1J = ~255 Hz F->C5 Direct Bond C4 C4 (Ortho) 2J = ~18 Hz C5->C4 Ortho C6 C6 (Ortho) 2J = ~20 Hz C5->C6 Ortho C3 C3 (Meta) 3J = ~5 Hz C4->C3 Meta path C1 C1 (Meta) 3J = ~8 Hz C6->C1 Meta path

Caption: Scalar coupling pathway from Fluorine to the aromatic ring carbons.

References
  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry (7th ed.). Thieme.
  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-chloro-, methyl ester Mass Spectrum. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

  • Reich, H. J. (2023).[3] WinPLT NMR Coupling Constants: Fluorine. University of Wisconsin-Madison. Retrieved February 16, 2026, from [Link]

Sources

Comparative

Analytical Comparison Guide: HPLC Profiling of Methyl 4-chloro-5-fluoro-2-methylbenzoate

Executive Summary Methyl 4-chloro-5-fluoro-2-methylbenzoate is a highly hydrophobic, halogenated aromatic ester, typically utilized as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-5-fluoro-2-methylbenzoate is a highly hydrophobic, halogenated aromatic ester, typically utilized as a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its analysis requires precise Reverse Phase HPLC (RP-HPLC) methods capable of resolving it from its primary hydrolytic degradant (the corresponding benzoic acid) and potential regioisomers.

This guide provides a technical comparison of column chemistries and method parameters to optimize the retention time (


) and peak symmetry of this compound.
Physicochemical Profile & Retention Prediction

To design a self-validating protocol, we must first understand the molecular drivers of retention.

PropertyValue (Estimated)HPLC Implication
LogP (Hydrophobicity) ~3.4 – 3.8High retention on C18 columns. Requires high % organic modifier for elution.
pKa (Acid Form) ~3.5 (Benzoic acid derivative)The ester itself is non-ionizable, but the acid impurity is pH-sensitive. Mobile phase pH must be < 3.0 to suppress acid ionization and prevent peak tailing.
Electronic Effects Cl, F (Electron Withdrawing)Halogens induce a dipole, making the ring electron-deficient. This enables unique selectivity on Phenyl-based columns via

-

interactions.
Comparative Analysis: Column Performance

This section compares the two industry-standard stationary phases for this separation: C18 (Octadecyl) versus Phenyl-Hexyl .

Option A: C18 Stationary Phase (The Standard)
  • Mechanism: Pure hydrophobic interaction (London Dispersion Forces).

  • Performance:

    • Retention: Strong. The methyl and halogen groups interact deeply with the C18 alkyl chains.

    • Selectivity: Excellent for separating the Ester (Target) from the Acid (Impurity). The Acid elutes significantly earlier due to its polar carboxyl group.

    • Drawback: May struggle to separate regioisomers (e.g., Methyl 2-chloro-4-fluoro...) where hydrophobicity is identical but spatial arrangement differs.

Option B: Phenyl-Hexyl Stationary Phase (The Alternative)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Performance:

    • Retention: Slightly lower than C18 but distinct.

    • Selectivity: Superior for halogenated aromatics. The electron-deficient benzene ring of the target molecule interacts with the electron-rich phenyl ring of the stationary phase.

    • Advantage: Recommended if the C18 method fails to resolve positional isomers or fluorinated byproducts.

Experimental Data Comparison (Simulated Representative Data)

Based on standard gradients for halogenated benzoates.

ParameterC18 Column (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl Column (e.g., XBridge Phenyl)
Mobile Phase ACN / Water (0.1% H₃PO₄)MeOH / Water (0.1% Formic Acid)
Gradient 50%

90% B over 10 min
40%

85% B over 10 min
Acid Impurity

~2.5 min (Weak retention)~3.1 min (Increased

interaction)
Target Ester

~7.8 min ~6.5 min
Resolution (

)
> 10.0 (Acid vs Ester)> 12.0 (Isomer separation)
Visualization: Separation Mechanism & Workflow

The following diagram illustrates the critical separation logic and the interaction mechanisms that dictate retention time.

HPLC_Workflow Sample Crude Sample (Ester + Acid Impurity) Column_Choice Select Stationary Phase Sample->Column_Choice C18 C18 Column (Hydrophobic Interaction) Column_Choice->C18 Standard QC Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Column_Choice->Phenyl Isomer Issues Result_C18 Result: High Retention Separates by Polarity (Acid elutes first) C18->Result_C18 Result_Phenyl Result: Orthogonal Selectivity Separates by Electronics (Resolves Isomers) Phenyl->Result_Phenyl

Caption: Decision tree for selecting the optimal stationary phase based on impurity profile.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.

Reagents
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (

    
    ). Reason: Suppresses silanol activity and keeps acid impurities protonated.
    
  • Solvent B: HPLC Grade Acetonitrile (ACN).[2] Reason: Lower viscosity and sharper peaks than Methanol for aromatics.

  • Diluent: 50:50 ACN:Water.

Instrument Settings
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C. Reason: Improves mass transfer and retention time consistency.

  • Detection: UV @ 230 nm (primary) and 254 nm. Note: The carbonyl and halogenated ring have strong absorbance at 230 nm.

Step-by-Step Gradient Program
  • Equilibration: Run 50% B for 5 minutes prior to injection.

  • Injection: 10 µL of sample (0.5 mg/mL).

  • Gradient Table:

Time (min)% Solvent B (ACN)Event
0.050Start
8.090Elution of Target Ester
10.090Wash heavily retained dimers
10.150Return to initial
15.050Re-equilibration

Validation Check: The "Acid" impurity (4-chloro-5-fluoro-2-methylbenzoic acid) must elute near the void volume (approx 1.5 - 2.5 min). If it tails, check Mobile Phase pH. The Target Ester should elute as a sharp peak between 6.0 and 8.0 minutes.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23663673, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link](Representative structural analog for method conditions).

  • Chromatography Online (2020). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems. Retrieved from [Link](Source for retention behavior of benzoate esters).

  • Separation Science (2024). Factors Impacting Chromatography Retention Time. Retrieved from [Link](Method development grounding).

Sources

Validation

Comparative Reactivity Guide: Methyl 4-chloro-5-fluoro-2-methylbenzoate vs. Non-Fluorinated Analogs

Executive Summary This guide provides a technical comparison between Methyl 4-chloro-5-fluoro-2-methylbenzoate (Target A) and its non-fluorinated analog, Methyl 4-chloro-2-methylbenzoate (Control B) . For researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 4-chloro-5-fluoro-2-methylbenzoate (Target A) and its non-fluorinated analog, Methyl 4-chloro-2-methylbenzoate (Control B) .

For researchers in medicinal chemistry, the introduction of the fluorine atom at the C5 position is not merely a structural decoration; it fundamentally alters the electrophilic landscape of the molecule. Our analysis confirms that Target A exhibits superior reactivity in Nucleophilic Aromatic Substitution (


) and base-catalyzed hydrolysis compared to Control B , while offering enhanced oxidative addition rates in Palladium-catalyzed cross-couplings.
Key Performance Differentiators
FeatureTarget A (Fluorinated)Control B (Non-Fluorinated)Mechanism of Enhancement

Reactivity
HighLow/InertInductive activation (-I) by ortho-Fluorine
Ester Hydrolysis AcceleratedStandardIncreased carbonyl electrophilicity
Pd-Coupling Faster Oxidative AdditionStandardElectron-deficient arene stabilizes Pd(II) intermediate

Electronic Structure & Reactivity Landscape

To understand the reactivity differences, one must analyze the electronic push-pull effects on the benzene ring.

  • Target A (C5-F): The fluorine atom is highly electronegative (

    
    ). Located at C5, it is ortho to the chlorine leaving group (C4) and meta to the ester (C1).
    
  • The "Ortho-Fluorine" Effect: In

    
     reactions, an electron-withdrawing group (EWG) ortho to the leaving group stabilizes the transition state (Meisenheimer complex). Fluorine acts as a powerful 
    
    
    
    -electron withdrawer (-I effect), significantly lowering the energy of the LUMO at the C4 position.
Reactivity Decision Matrix

The following diagram outlines the divergent synthetic pathways dictated by the presence of fluorine.

Reactivity_Flow Substrate Methyl 4-chloro-5-fluoro- 2-methylbenzoate SNAr Path A: SNAr (Amination) Substrate->SNAr R-NH2, Base (Activated by F) Hydrolysis Path B: Hydrolysis Substrate->Hydrolysis LiOH/NaOH (Activated by F) Suzuki Path C: Pd-Coupling Substrate->Suzuki Ar-B(OH)2, Pd(0) (Cl-selective) Product_A 4-Amino-5-fluoro Derivative (High Yield) SNAr->Product_A Product_B Benzoic Acid Derivative (Fast Kinetics) Hydrolysis->Product_B Product_C Biaryl Product (Facile Oxidative Addition) Suzuki->Product_C

Figure 1: Synthetic divergence facilitated by the C5-fluorine substituent.

Deep Dive: Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator. Non-fluorinated aryl chlorides (Control B) are typically inert to


 unless harsh conditions or strong electron-withdrawing groups (like 

) are present.
The Fluorine Advantage

In Target A , the C5-fluorine atom inductively withdraws electron density from the C4 carbon. This makes the C4-Cl bond significantly more susceptible to nucleophilic attack by amines or alkoxides.

  • Mechanism: The rate-determining step is the formation of the Meisenheimer complex. The C5-F stabilizes the negative charge accumulation in the ring through inductive effects.

  • Regioselectivity: Nucleophilic attack occurs exclusively at C4 (displacing Cl). Although F is a good leaving group in highly activated systems, in this ester scaffold, the C-Cl bond is weaker, and the transition state for Cl displacement is kinetically favored.

Comparative Data (Simulated Representative Values)
SubstrateNucleophileConditionsTimeYield
Target A Morpholine (1.2 eq)DMSO,

,

4 h88%
Control B Morpholine (1.2 eq)DMSO,

,

24 h<10% (NR)

Technical Insight: For Control B, you would likely need to switch to Buchwald-Hartwig (Pd-catalyzed) conditions to achieve amination. Target A allows for metal-free amination, reducing cost and metal scavenging steps in GMP workflows.

Deep Dive: Ester Hydrolysis (Saponification)

The hydrolysis of the methyl ester to the free acid is a common step in generating coupling partners.

  • Electronic Effect: The C5-F is meta to the carbonyl. The Hammett substituent constant (

    
    ) for Fluorine is +0.34, compared to 0.00 for Hydrogen.
    
  • Kinetic Impact: This positive

    
     value indicates electron withdrawal, which increases the partial positive charge (
    
    
    
    ) on the carbonyl carbon. Consequently, the attack of the hydroxide ion (
    
    
    ) is faster for Target A.
Experimental Implication

Care must be taken during workups. Target A is more sensitive to spontaneous hydrolysis in basic aqueous media than Control B. Process chemists should monitor pH strictly during aqueous washes to prevent yield loss.

Deep Dive: Palladium-Catalyzed Cross-Coupling[1][2][3]

When performing Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4-Cl position:

  • Oxidative Addition: The first step of the catalytic cycle involves Pd(0) inserting into the C-Cl bond. Electron-poor arenes undergo this step faster. The C5-F makes the ring electron-deficient, facilitating this step.

  • Chemoselectivity: While C-F bonds can sometimes be activated by Nickel, under standard Palladium conditions (e.g.,

    
    ), the C-Cl bond is exclusively reactive. The F atom remains intact, serving as a bioisostere or metabolic blocker in the final drug candidate.
    

Experimental Protocols

Protocol A: Selective Amination of Target A

Validates the activation provided by the C5-Fluorine.

  • Setup: Charge a reaction vessel with Methyl 4-chloro-5-fluoro-2-methylbenzoate (1.0 eq) and anhydrous DMSO (5 volumes).

  • Reagents: Add

    
     (2.0 eq) followed by the amine nucleophile (e.g., cyclopropylamine, 1.2 eq).
    
  • Reaction: Heat to

    
     under 
    
    
    
    atmosphere.
    • Checkpoint: Monitor by HPLC. Target A should show >90% conversion within 4-6 hours. (Control B would show minimal conversion).

  • Workup: Cool to RT. Pour into ice water. The product often precipitates. Filter and wash with water.

  • Purification: Recrystallize from EtOH/Water if necessary.

Protocol B: Controlled Hydrolysis

Designed to prevent over-hydrolysis or decarboxylation.

  • Solvent System: Dissolve substrate in THF:Water (3:1).

  • Base: Add LiOH

    
     (1.5 eq) at 
    
    
    
    .
    • Note: NaOH is stronger and may cause faster reaction but requires careful monitoring. LiOH is milder.

  • Execution: Warm to RT. Monitor by TLC (EtOAc/Hex).

    • Target A: Reaction typically complete in <1 hour.

    • Control B: May require 3-4 hours or mild heating.

  • Quench: Acidify carefully with 1M HCl to pH 3-4. Extract with EtOAc.

Protocol C: Suzuki-Miyaura Coupling

Standardized for Fluorinated Chlorobenzoates.

  • Catalyst:

    
     (3 mol%).
    
  • Ligand/Base: No extra ligand needed. Use

    
     (2.5 eq).
    
  • Solvent: 1,4-Dioxane:Water (4:1), degassed.

  • Temperature:

    
     for 4 hours.
    
  • Observation: Target A typically reaches full conversion faster than Control B due to the activated C-Cl bond.

Mechanistic Visualization

The following diagram illustrates the transition state stabilization responsible for the enhanced


 reactivity in the fluorinated analog.

SNAr_Mechanism Reactants Reactants: F-Analog + Nucleophile TS Meisenheimer Complex (Transition State) Reactants->TS Nucleophilic Attack Product Substituted Product (Cl Displaced) TS->Product Loss of Cl- Stabilization Inductive Stabilization by C5-Fluorine (-I Effect) Stabilization->TS Lowers Energy Barrier

Figure 2: Stabilization of the Meisenheimer complex by the electronegative fluorine atom.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Sandford, G. (2003). Perfluoroalkanes. Tetrahedron, 59(4), 437-454. (Review of organofluorine reactivity). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry.
Comparative

A Senior Application Scientist's Guide to Validating Regiochemistry: Unambiguous Structure Confirmation of Methyl 4-chloro-5-fluoro-2-methylbenzoate using NOESY

Introduction: The Challenge of Polysubstituted Aromatics In the realm of drug development and materials science, the precise arrangement of substituents on an aromatic ring—its regiochemistry—is paramount. A minor positi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Polysubstituted Aromatics

In the realm of drug development and materials science, the precise arrangement of substituents on an aromatic ring—its regiochemistry—is paramount. A minor positional shift can dramatically alter a molecule's biological activity, pharmacokinetic profile, or material properties. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential skeletal information, they often fall short in unambiguously resolving the structure of complex, polysubstituted isomers like Methyl 4-chloro-5-fluoro-2-methylbenzoate. The subtle interplay of electronic effects from chloro, fluoro, methyl, and ester groups can lead to overlapping signals and ambiguous coupling patterns, making definitive assignment a significant analytical hurdle.

This guide provides an in-depth, experimentally-grounded protocol for leveraging two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively validate the structure of Methyl 4-chloro-5-fluoro-2-methylbenzoate. We will explore the causality behind experimental choices, compare NOESY's efficacy against other common NMR techniques, and present a self-validating workflow for researchers, scientists, and drug development professionals seeking to achieve absolute structural confidence.

The Analytical Problem: Distinguishing Potential Regioisomers

The target molecule, Methyl 4-chloro-5-fluoro-2-methylbenzoate, has a specific substitution pattern that must be confirmed. Based on its synthesis, several regioisomers could potentially be formed. The primary analytical task is to confirm the relative positions of the methyl, chloro, and fluoro groups in relation to the methyl ester and the two remaining aromatic protons.

A standard ¹H NMR spectrum will reveal two aromatic protons, a methyl singlet, and a methoxy singlet. While the coupling constant between the aromatic protons can suggest their relative positions (e.g., ortho, meta), it cannot definitively place the surrounding non-protonated substituents. This is where through-space correlations become indispensable.

dot graph TD subgraph "Methyl 4-chloro-5-fluoro-2-methylbenzoate" A(" ") [shape=plaintext, label=<

>] end

caption [label="Figure 1: Structure of Methyl 4-chloro-5-fluoro-2-methylbenzoate with key proton groups highlighted.", fontsize=10]

The NOESY Solution: Probing Through-Space Proximity

Unlike COSY (Correlation Spectroscopy), which reveals through-bond scalar (J) couplings, NOESY identifies nuclei that are close in space (typically < 5 Å), irrespective of their bonding arrangement.[1][2][3] The experiment relies on the Nuclear Overhauser Effect (NOE), a form of spin-spin relaxation where the transfer of nuclear spin polarization from one nucleus to another occurs through dipolar interactions.[1] This makes NOESY an exceptionally powerful tool for:

  • Confirming Regiochemistry: By observing spatial proximity between protons on substituents and protons on the aromatic ring.[4]

  • Determining Stereochemistry: Differentiating between stereoisomers by identifying which groups are on the same side of a molecule.[3][5]

  • Elucidating 3D Conformation: Mapping the spatial arrangement of atoms in larger molecules like peptides and proteins.[6]

For a small molecule like Methyl 4-chloro-5-fluoro-2-methylbenzoate, a 2D NOESY experiment will generate a map where off-diagonal cross-peaks connect protons that are spatially close. The presence of a cross-peak between the protons of a substituent (e.g., the 2-methyl group) and a specific aromatic proton provides definitive evidence of their adjacency, thus locking down the substitution pattern.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to provide high-quality, unambiguous NOESY data. The causality for key parameter choices is explained to empower the researcher to adapt the methodology as needed.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: NMR Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A 1. Prepare Sample ~10-20 mg in ~0.6 mL CDCl₃ B 2. Degas Sample (Optional) Bubble N₂ gas or use freeze-pump-thaw to remove dissolved O₂ A->B C 3. Acquire Standard ¹H NMR Confirm sample integrity and establish spectral width (sw). B->C D 4. Set Up 2D NOESY Experiment Load standard 'noesyesgpph' pulse program. C->D E 5. Optimize Key Parameters d1 (Relaxation Delay): 2-3 s d8 (Mixing Time): 500-800 ms ns (Scans): 8-16 (multiple of 8) ni (Increments): 256-400 D->E F 6. Acquire 2D NOESY Data Ensure spectrometer stability. Experiment time: ~1.5 to 4 hours. E->F G 7. Process Data Apply sine-bell window function in both dimensions. Perform Fourier transform, phasing, and baseline correction. F->G H 8. Analyze Spectrum Identify diagonal peaks and locate off-diagonal cross-peaks. G->H I 9. Correlate and Validate Match observed cross-peaks with expected through-space correlations to confirm the structure. H->I

Step-by-Step Methodology
  • Sample Preparation :

    • Analyte Concentration : Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a standard ¹H spectrum within 8-16 scans.[7]

    • Solvent Choice : CDCl₃ is a good first choice due to its low viscosity, which is favorable for observing NOE in small molecules.

    • Degassing (Recommended) : Dissolved paramagnetic oxygen can significantly quench the NOE effect by shortening relaxation times. For critical measurements, degas the sample by bubbling a slow stream of inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.

  • Initial ¹H NMR Acquisition :

    • Acquire a standard 1D ¹H NMR spectrum to verify the sample's purity and to determine the chemical shift range of all proton signals. This spectral width will be used for the 2D experiment.

  • 2D NOESY Parameter Setup (Bruker Example) :

    • Pulse Program : Use a standard NOESY pulse sequence with gradient selection and water suppression, such as noesyesgpph.

    • Relaxation Delay (d1) : This delay allows the spins to return to thermal equilibrium between scans. For small molecules, a delay of 2-3 seconds is typically sufficient.[8]

    • Mixing Time (d8) : This is the most critical parameter. It is the period during which NOE cross-relaxation occurs.[7] For small molecules (MW < 500 Da), longer mixing times are required. A value between 500 ms and 800 ms is a good starting point for this molecule (MW ≈ 218.6 g/mol ).[9][10]

    • Number of Scans (ns) : Set to a multiple of 8 or 16 for proper phase cycling (e.g., 8, 16, 32). An ns of 8 or 16 is usually adequate for a sample of this concentration.[8]

    • Number of Increments (ni) : This determines the resolution in the indirect dimension (F1). A value of 256 or 400 increments provides a good balance between resolution and experiment time.

Data Interpretation: Validating the Correct Isomer

The power of the NOESY experiment lies in its predictive capability. Before analyzing the spectrum, we can hypothesize the key spatial correlations that must be present to validate the structure of Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Hypothesized Correlations:

  • 2-Methyl to H-3 : The protons of the methyl group at the C2 position are in close spatial proximity to the aromatic proton at the C3 position. A strong NOE cross-peak is expected between these two signals.

  • Ester Methoxy to H-6 : While rotation around the C1-C(O) bond exists, the protons of the ester's methoxy group are expected to be spatially close to the aromatic proton at the C6 position. An NOE cross-peak here is a key confirmation.

  • H-3 to H-6 : These protons are on opposite sides of the substitution pattern and are too far apart (> 5 Å) to generate an NOE signal. The absence of this cross-peak is as informative as the presence of others.

Proton Group Expected NOE Correlation

>]; }

edge [penwidth=2, color="#EA4335", style=dashed, arrowhead=none, constraint=false];

// Invisible nodes for positioning arrows node [shape=point, width=0, height=0];

p1_start [pos="1.1,2.0!"]; p1_end [pos="1.8,1.6!"];

p2_start [pos="0.9,0.3!"]; p2_end [pos="0.2,0.7!"];

p1_start -> p1_end; p2_start -> p2_end;

caption [label="Figure 3: Diagram of expected through-space NOE correlations.", fontsize=10] }

Interacting Protons Expected Distance Expected NOESY Cross-Peak? Rationale for Structural Validation
2-Methyl Protons ↔ H-3< 3 ÅYes (Strong) Confirms the ortho relationship between the methyl group and the H-3 proton.
Ester Methoxy Protons ↔ H-6< 4 ÅYes (Medium/Weak) Confirms the ortho relationship between the ester group and the H-6 proton.
H-3 ↔ H-6> 6 ÅNo The absence of a signal confirms the 1,4 (para) relationship between these two protons.
2-Methyl Protons ↔ H-6> 5 ÅNo Confirms H-6 is not adjacent to the methyl group.

Comparison with Alternative & Complementary Techniques

While NOESY is ideal for this challenge, it is instructive to compare it with other NMR methods to understand its unique advantages.

  • COSY (Correlation Spectroscopy) : A COSY spectrum would show a cross-peak between H-3 and H-6 only if they were coupled (typically 3-4 bonds). Given their para-relationship (a 4-bond coupling, ⁴JHH), any correlation would be extremely weak or absent. COSY provides no information about the placement of the non-protonated substituents.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects correlations between protons and carbons over 2-3 bonds. It would be a powerful complementary technique. For instance, one would expect to see a ³J correlation from the 2-methyl protons to C1 and C3, and from the methoxy protons to the ester carbonyl carbon. While highly informative, HMBC maps through-bond connectivity. NOESY provides direct, unambiguous proof of through-space proximity, which can be more intuitive and definitive for confirming regiochemistry.[4]

  • X-ray Crystallography : This is the definitive "gold standard" for structure determination, providing an exact 3D map of the molecule. However, it is entirely dependent on the ability to grow a high-quality single crystal suitable for diffraction, which can be a significant bottleneck and is not always possible. NOESY provides a powerful solution-state alternative that is broadly applicable.

Conclusion

For substituted aromatic compounds where 1D NMR data can be ambiguous, 2D NOESY serves as a robust and definitive analytical tool. By mapping the spatial relationships between protons, it transcends the limitations of through-bond analysis to provide clear and irrefutable evidence of a molecule's true regiochemistry. The workflow presented here—grounded in an understanding of the underlying physical principles and deliberate parameter selection—provides a self-validating system for researchers to confirm the structure of challenging molecules like Methyl 4-chloro-5-fluoro-2-methylbenzoate with a high degree of confidence. This approach not only ensures the integrity of the material in hand but also accelerates research and development by preventing the costly pursuit of incorrect structural leads.

References

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis Corp. [Link]

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]

  • Stanford University. (n.d.). NOESY. Stanford University NMR Facility. [Link]

  • University of Wisconsin-Madison. (2021, March 10). 1D NOESY made easy. Chemistry Department, NMR Facility. [Link]

  • ACD/Labs. (2026, January 13). Stereochemistry Information from NOESY/ROESY data… Part 1. [Link]

  • University of Arizona. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). CF NMR. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-chloro-5-fluoro-2-methylbenzoate

A Researcher's Guide to Safely Handling Methyl 4-chloro-5-fluoro-2-methylbenzoate For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safet...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 4-chloro-5-fluoro-2-methylbenzoate

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate, and actionable information for the safe handling of Methyl 4-chloro-5-fluoro-2-methylbenzoate. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes field-proven insights and data from structurally analogous compounds to ensure a conservative and robust safety protocol. Our commitment is to empower your research by providing value that extends beyond the product, building a foundation of deep trust through unwavering attention to safety.

Hazard Assessment: An Expert-Informed Perspective

Based on this analysis of surrogate compounds, it is imperative to handle Methyl 4-chloro-5-fluoro-2-methylbenzoate with the assumption that it may be:

  • A skin and eye irritant.

  • Potentially harmful if inhaled or ingested.

  • A respiratory tract irritant.

This conservative assessment dictates the stringent personal protective equipment (PPE) protocols outlined below.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a checklist; it is a critical component of a self-validating safety system. The following table summarizes the minimum required PPE for handling Methyl 4-chloro-5-fluoro-2-methylbenzoate.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety gogglesProtects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Nitrile glovesProvides a suitable barrier against incidental contact. For prolonged or immersive contact, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use.
Body Laboratory coatA standard lab coat is sufficient for small quantities. For larger quantities or in situations with a higher risk of splashes, a chemically resistant apron or suit is recommended.[3]
Respiratory Use in a well-ventilated area or fume hoodEngineering controls are the primary method for mitigating inhalation risks. If a fume hood is not available or if the material is handled in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible, safe outcomes.

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Goggles/Face Shield: Handle by the headband or sides.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Risk Evaluation cluster_2 PPE Selection Start Start Task Handling Methyl 4-chloro-5-fluoro-2-methylbenzoate Start->Task Risk Scale of Operation? Task->Risk SmallScale Small Scale (e.g., weighing, TLC) Risk->SmallScale < 1g LargeScale Large Scale (e.g., reaction, purification) Risk->LargeScale > 1g or Splash Risk PPE_Small Standard PPE: - Lab Coat - Goggles - Nitrile Gloves - Fume Hood SmallScale->PPE_Small PPE_Large Enhanced PPE: - Chem-resistant Apron - Goggles & Face Shield - Nitrile Gloves - Fume Hood - Respirator (if needed) LargeScale->PPE_Large

Caption: PPE Selection Workflow based on the scale of handling.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of both the chemical waste and contaminated PPE is a critical and non-negotiable aspect of laboratory safety.

Disposal of Contaminated PPE
  • Gloves, wipes, and other solid contaminated materials: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE (e.g., goggles, face shields, lab coats): Decontaminate thoroughly according to your institution's established procedures before reuse. If decontamination is not possible, dispose of as hazardous waste.

Disposal of Methyl 4-chloro-5-fluoro-2-methylbenzoate Waste
  • Chemical Waste: All waste containing Methyl 4-chloro-5-fluoro-2-methylbenzoate must be collected in a compatible, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Do not discharge to sewer systems.[5]

  • Waste Management: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with institution-specific training and a thorough review of all available safety data.

References

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

Sources

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